Product packaging for methyl N-butan-2-ylcarbamate(Cat. No.:CAS No. 39076-02-3)

methyl N-butan-2-ylcarbamate

Cat. No.: B8768969
CAS No.: 39076-02-3
M. Wt: 131.17 g/mol
InChI Key: OZXBLDXVIIDKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl N-butan-2-ylcarbamate is a chemical compound of interest in scientific research, particularly within the broader class of carbamate esters. Researchers investigate carbamates for their diverse properties and mechanisms of action. A key area of study involves their activity as acetylcholinesterase (AChE) inhibitors . This reversible inhibition of the AChE enzyme leads to the accumulation of acetylcholine at neuronal synapses, a mechanism shared with certain insecticides . Consequently, this compound may serve as a valuable reference standard or starting point in biochemical and toxicological research aimed at understanding the effects and metabolism of carbamate compounds . Carbamates in general are known to be hepatically metabolized via hydrolysis, hydroxylation, and conjugation, and are predominantly renally excreted . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B8768969 methyl N-butan-2-ylcarbamate CAS No. 39076-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39076-02-3

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl N-butan-2-ylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-5(2)7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

OZXBLDXVIIDKNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl N Butan 2 Ylcarbamate

Classical Synthetic Routes to Methyl N-butan-2-ylcarbamate

Traditional methods for synthesizing carbamates, including this compound, have relied on well-established but often hazardous chemical transformations.

Phosgene-Derived Strategies (e.g., Phosgenation of Amines followed by Alcoholysis)

The use of phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene, represents a conventional route to carbamates. This strategy typically involves a two-step process. First, the amine, in this case, sec-butylamine (B1681703), is reacted with phosgene to form an isocyanate intermediate, sec-butyl isocyanate. This isocyanate is then subsequently treated with an alcohol, methanol (B129727), in a process called alcoholysis to yield the final carbamate (B1207046) product, this compound. acs.org The high reactivity of phosgene makes this a versatile method, but its extreme toxicity necessitates stringent safety precautions. acs.org

A variation of this method is salt phosgenation, where the amine is first converted to its hydrochloride or carbonate salt before reacting with phosgene. acs.org This can sometimes offer milder reaction conditions. acs.org

Non-Phosgene Carbonylation Approaches (e.g., using Carbon Monoxide and Oxidants)

To circumvent the hazards associated with phosgene, non-phosgene carbonylation methods have been developed. One such approach is the oxidative carbonylation of amines. ionike.com In this process, an amine, an alcohol, carbon monoxide (CO), and an oxidant are reacted in the presence of a catalyst. For the synthesis of this compound, this would involve the reaction of sec-butylamine, methanol, and CO in the presence of an oxidizing agent. ufl.edu

Various catalytic systems have been explored for this transformation, often involving transition metals like palladium. ionike.commdpi.com For instance, a PdI₂-based catalyst has been shown to be effective for the oxidative carbonylation of diols to cyclic carbonates, a related transformation. mdpi.com The reaction proceeds through the formation of a carbamoyl-metal intermediate. ncl.res.in While this method avoids the use of phosgene, it often requires high pressures of toxic carbon monoxide gas. scholaris.ca

Reactions Involving Isocyanates and Alcohols

The direct reaction of an isocyanate with an alcohol is a straightforward and common method for carbamate synthesis. To produce this compound, sec-butyl isocyanate would be reacted with methanol. This reaction is typically carried out under anhydrous conditions in an inert solvent. The process is generally high-yielding and preserves the stereochemistry of the chiral sec-butyl group. However, the main challenge lies in the handling of isocyanates, which are toxic and moisture-sensitive.

The kinetics of the reaction between phenyl isocyanate and butan-1-ol have been studied, revealing both non-catalytic and autocatalytic pathways. researchgate.net The reaction rate is influenced by the solvent's dielectric constant and hydrogen bonding capabilities. researchgate.net

Transesterification of Dimethyl Carbonate with Amines

Dimethyl carbonate (DMC) has emerged as a green and non-toxic alternative to phosgene for carbamate synthesis. unlp.edu.armdpi.com The reaction of an amine with DMC to form a carbamate is a type of transesterification. researchgate.net For the synthesis of this compound, sec-butylamine would be reacted with dimethyl carbonate. unlp.edu.arcore.ac.uk

This reaction can be catalyzed by bases. unlp.edu.ar In the absence of a base, a mixture of methylation and carboxymethylation products can be formed, but in the presence of a base, the formation of the carbamate is favored. unlp.edu.ar The reaction can be carried out at the reflux temperature of DMC or at higher temperatures in an autoclave. unlp.edu.ar The use of supercritical carbon dioxide (scCO₂) as a solvent can influence the reaction's conversion and selectivity. core.ac.uk

Table 1: Comparison of Classical Synthetic Routes

Synthetic Route Key Reagents Advantages Disadvantages
Phosgene-Derived sec-Butylamine, Phosgene, Methanol High reactivity, Versatile Use of highly toxic phosgene
Non-Phosgene Carbonylation sec-Butylamine, Methanol, CO, Oxidant Avoids phosgene Requires high pressure of toxic CO
Isocyanate and Alcohol Reaction sec-Butyl isocyanate, Methanol High yield, Preserves stereochemistry Isocyanates are toxic and moisture-sensitive
Transesterification of DMC sec-Butylamine, Dimethyl Carbonate Uses non-toxic, green reagent May require a catalyst and specific conditions for selectivity

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing carbamates.

Catalytic Synthesis Protocols (e.g., Metal-Catalyzed Carbonylation, Organocatalysis)

Catalytic methods play a crucial role in developing greener synthetic routes by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Metal-Catalyzed Carbonylation: As mentioned in the non-phosgene approaches, transition metal catalysts are central to many carbonylation reactions. sioc-journal.cn Palladium-based catalysts, for example, have been extensively studied for the oxidative carbonylation of amines. ionike.commdpi.com Research has also explored the use of other metals and catalyst systems to improve efficiency and reduce the need for harsh conditions. ufl.edu The development of heterogeneous catalysts is also a key area of interest, as they can be more easily separated and recycled, further enhancing the sustainability of the process. ionike.com

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry. nih.gov For carbamate synthesis, organocatalysts can offer a metal-free alternative. scholaris.ca For instance, the reaction of amines with carbon dioxide can be facilitated by organocatalysts to form carbamic acids, which can then be converted to carbamates. scholaris.ca While specific examples for this compound are not abundant in the provided results, the principles of organocatalysis, such as the use of chiral amines or other small molecules to catalyze the reaction, could be applied to its synthesis. rsc.orgmdpi.combeilstein-journals.org

Table 2: Summary of Green Chemistry Approaches

Approach Catalyst Type Key Principles Potential Advantages
Metal-Catalyzed Carbonylation Transition metals (e.g., Pd) Catalytic cycles enabling carbonylation with CO or CO surrogates High efficiency and selectivity, potential for milder conditions
Organocatalysis Small organic molecules Metal-free catalysis, activation of substrates through various non-covalent interactions Avoids heavy metal contamination, often uses readily available and less toxic catalysts

Solvent-Free and Atom-Economical Transformations

The synthesis of carbamates, including this compound, is traditionally reliant on methods that often involve hazardous reagents like phosgene and produce significant waste. unive.it Modern synthetic chemistry emphasizes the principles of green chemistry, prioritizing solvent-free reaction conditions and high atom economy. Atom economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

A prominent atom-economical and greener route to carbamates involves the use of dimethyl carbonate (DMC) as a carbonylating agent. unive.itionike.com DMC is an environmentally benign reagent, known for its low toxicity and high biodegradability. core.ac.uk The reaction of sec-butylamine with dimethyl carbonate can yield this compound and methanol as the only byproduct. This reaction can be catalyzed by various systems, including Brønsted acids and solid catalysts, and can often be performed without any additional solvent. rsc.org

Another highly atom-economical approach is the reaction between urea (B33335) derivatives and organic carbonates. ionike.com For instance, the reaction of a disubstituted urea with dimethyl carbonate can produce the desired carbamate with 100% atom efficiency, as the amine byproduct can theoretically be recycled. ionike.comionike.com Research by Guo et al. demonstrated the use of a La₂O₃/SiO₂ catalyst for the solvent-free synthesis of various carbamates from ureas and DMC, achieving excellent yields. ionike.com While not specific to this compound, this methodology is broadly applicable.

These solvent-free and atom-economical methods not only reduce environmental impact by eliminating hazardous solvents and byproducts but also simplify purification processes, making them attractive for industrial-scale production.

Table 1: Representative Catalyst Systems for Solvent-Free Carbamate Synthesis

Catalyst Reactants Temperature (°C) Reaction Time (h) Conversion/Yield Reference
La₂O₃/SiO₂ Dicyclohexyl Urea + DMC 150 6 >95% Yield ionike.com
H₂SO₄-SiO₂ Octylamine + DMC 90 24 91% Conversion rsc.org
Zinc Acetate Aniline (B41778) + DMC 180 4 86% Conversion core.ac.uk
None (Catalyst-free) Various Amines + CS₂ + Alkyl Halides Room Temp 0.5-3 90-98% Yield* organic-chemistry.org

Note: This reference pertains to dithiocarbamates, but illustrates a highly efficient solvent-free principle.

Utilization of Renewable Feedstocks and Bio-based Reagents

The transition towards a sustainable chemical industry involves replacing fossil-based feedstocks with renewable alternatives. heraeus-precious-metals.comabiosus.org The synthesis of this compound can be envisioned from entirely renewable resources. Lignocellulosic biomass, a non-edible and abundant resource, can be processed to yield various platform chemicals. nih.goviiasa.ac.at

The key components for synthesizing this compound are sec-butylamine and a methylating/carbonylating agent, typically derived from methanol and carbon monoxide or CO₂.

Bio-based sec-butylamine: While not yet commercially widespread, pathways to produce amines from biomass are under active research. Fermentation routes or the catalytic amination of bio-derived ketones like methyl ethyl ketone (which can be produced from 2,3-butanediol (B46004) from biomass fermentation) represent potential future sources. nih.gov

Renewable Methanol and Dimethyl Carbonate (DMC): Methanol can be produced sustainably via the hydrogenation of CO₂, a greenhouse gas and renewable C1 source. researchgate.net DMC, a green reagent, can in turn be synthesized from this renewable methanol. researchgate.net

Furthermore, direct carbonylation of amines using CO₂ is an area of intense research. researchgate.net This approach is highly attractive as it utilizes a cheap, non-toxic, and abundant renewable feedstock. nih.gov Catalytic systems, often based on metal oxides, are being developed to facilitate the reaction of amines, CO₂, and alcohols to form carbamates under mild conditions, avoiding the need for pre-synthesized reagents like DMC. researchgate.net Recent work has also highlighted the synthesis of carbamates using bio-based carbonates derived from wood components, such as 4-propylcatechol (B1198796) carbonate. researchgate.net

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for chemical synthesis. mdpi.comrsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous materials, and the potential for straightforward automation and scaling up. vapourtec.com

The synthesis of carbamates is well-suited to flow chemistry. core.ac.uk Continuous processes for the methoxycarbonylation of amines using dimethyl carbonate (DMC) have been successfully developed. For example, a continuous-flow process for producing methyl phenylcarbamate from aniline and DMC has been demonstrated using a packed-bed reactor with a zinc-based catalyst. core.ac.uk This system achieved high conversion (98%) and selectivity (97%) with a short residence time. core.ac.uk

This approach can be directly adapted for the continuous synthesis of this compound. A solution of sec-butylamine in excess DMC would be pumped through a heated tube reactor containing a solid catalyst. The product would emerge continuously from the reactor, simplifying downstream processing. This method allows for sustained production and can be more efficient and safer than traditional batch methods, particularly for exothermic reactions.

Table 2: Illustrative Parameters for Continuous Flow Synthesis of this compound

Catalyst Temperature (°C) Pressure (bar) Residence Time (min) Aniline Conversion (%) Carbamate Selectivity (%) Reference (Analogous Reaction)
Zn(OAc)₂ on Al₂O₃ 200 70 10 98 97 core.ac.uk

Stereoselective Synthesis of Enantiopure this compound

The butan-2-yl group in this compound contains a chiral center, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-methyl N-butan-2-ylcarbamate and (S)-methyl N-butan-2-ylcarbamate. For many applications, particularly in pharmaceuticals and agrochemicals, only one enantiomer exhibits the desired biological activity. Therefore, methods to synthesize a single, pure enantiomer (enantiopure synthesis) are of critical importance.

Chiral Auxiliary-Mediated Synthesis Strategies

One established method for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. york.ac.uk After the key bond-forming step, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

For the synthesis of an enantiopure carbamate, a common strategy involves reacting racemic sec-butylamine with a chiral chloroformate. The chiral chloroformate can be prepared from an enantiopure alcohol, such as 8-phenylmenthol or trans-2-phenylcyclohexanol. wikipedia.org The reaction produces a mixture of two diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography or crystallization. Once separated, the desired diastereomer is treated to cleave the chiral auxiliary, yielding the enantiopure this compound. While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps.

Asymmetric Catalysis for N-butan-2-ylcarbamate Formation

Asymmetric catalysis is a more efficient approach where a small, substoichiometric amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.govbeilstein-journals.org This field has been dominated by transition-metal catalysis and, more recently, by organocatalysis. nih.gov

Direct asymmetric synthesis of the carbamate bond is challenging. A more common and practical strategy is the asymmetric synthesis of the chiral precursor, sec-butylamine, followed by a standard carbamoylation reaction. Asymmetric hydrogenation or reductive amination of 2-butanone (B6335102) using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, or a chiral organocatalyst) can produce enantiomerically enriched (R)- or (S)-sec-butylamine. This enantiopure amine can then be readily converted to this compound by reacting it with methyl chloroformate or dimethyl carbonate, a reaction that does not affect the existing stereocenter.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.

An effective method for obtaining enantiopure sec-butylamine is through enzymatic kinetic resolution. tandfonline.comtandfonline.comnih.gov Enzymes are highly selective chiral catalysts. Specifically, ω-transaminases (ω-TAs) have been shown to be highly effective in the kinetic resolution of racemic sec-butylamine. tandfonline.comnih.gov In this process, the ω-TA enzyme, often from microorganisms like Vibrio fluvialis or Bacillus thuringiensis, selectively deaminates one enantiomer (e.g., the (S)-enantiomer) to 2-butanone. tandfonline.com The unreacted (R)-sec-butylamine is thus left behind with very high enantiomeric excess (ee). nih.gov To drive the reaction to completion, the 2-butanone byproduct can be removed under reduced pressure. tandfonline.com The resulting enantiopure (R)-sec-butylamine can then be isolated and converted to (R)-methyl N-butan-2-ylcarbamate.

Table 3: Enzymatic Kinetic Resolution of Racemic sec-Butylamine

Enzyme Source Substrate (Amine Donor) Amino Acceptor Reaction Time (h) Enantiomeric Excess (ee) of (R)-sec-butylamine (%) Reference
Vibrio fluvialis JS17 rac-sec-butylamine (20 mM) Pyruvate 12 94.7 tandfonline.comtandfonline.comnih.gov
Klebsiella pneumoniae JS2F rac-sec-butylamine Pyruvate 24 >99 tandfonline.com

Chemo-Enzymatic Approaches to Chiral Carbamate Synthesis

The synthesis of enantiomerically pure chiral carbamates, such as the (R) or (S) enantiomers of this compound, often employs chemo-enzymatic strategies. These methods combine the high selectivity of biocatalysts with the broad applicability of chemical reactions. A primary approach involves the enzymatic kinetic resolution of racemic butan-2-amine, followed by a chemical step to form the carbamate.

Enzymes, particularly lipases and transaminases, are highly effective for resolving racemic amines. Lipases, such as Candida antarctica Lipase B (CaLB), are widely used to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted and in high enantiomeric excess. bme.huresearchgate.net For example, in a typical kinetic resolution, racemic butan-2-amine is reacted with an acylating agent in the presence of CaLB. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), producing an amide, while the (S)-butan-2-amine remains largely unreacted. researchgate.net The slower reacting enantiomer can then be separated from the acylated product and used in subsequent chemical synthesis. The choice of acyl donor can significantly impact the reaction's efficiency and selectivity. bme.huresearchgate.net

Similarly, ω-transaminases (ω-TAs) can be used for the kinetic resolution of racemic amines. scispace.commdpi.com An (S)-specific transaminase, for instance, will selectively convert the (S)-enantiomer of butan-2-amine to 2-butanone by transferring the amino group to a keto-acid acceptor like pyruvate. scispace.com This leaves the (R)-enantiomer of butan-2-amine untouched, which can then be isolated. scispace.com

Once the desired enantiomer of butan-2-amine is obtained in high purity, the "chemo" part of the strategy is implemented. The enantiopure amine is reacted with a suitable methylating-carbonylating agent to form the final this compound. Common reagents for this step include methyl chloroformate or dimethyl carbonate (DMC). wikipedia.orgresearchgate.net The reaction with methyl chloroformate is a classic and efficient method for forming the carbamate linkage. wikipedia.org

Table 1: Examples of Enzymatic Kinetic Resolution of Secondary Amines
EnzymeAmine SubstrateAcylating Agent/Amino AcceptorKey FindingReference
Lipase B from Candida antarctica (CaLB)(±)-1-phenylethylamineDiisopropyl malonateExcellent acylating agent for lipase-catalyzed kinetic resolutions. bme.hu
Novozym 435 (immobilized CaLB)(±)-2-amino-4-phenyl-butaneLauric acidHigh enantioselectivity (>99.5% ee) for both remaining amine and amide. researchgate.net
ω-Transaminase from Bacillus megaterium(±)-sec-butylaminePyruvateResolution of racemic amine to yield (R)-sec-butylamine. scispace.com
ω-Transaminase from Vibrio fluvialis(S)-α-methylbenzylaminePyruvateEquilibrium constant favors product formation, but challenges exist for asymmetric synthesis. mdpi.com

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanism for the formation of this compound is crucial for optimizing synthetic protocols. The most common synthetic routes involve the reaction of butan-2-amine with reagents like methyl chloroformate, or dimethyl carbonate, or a combination of carbon dioxide and a methylating agent. The mechanism generally involves nucleophilic attack of the amine on a carbonyl carbon.

Detailed Reaction Pathway Analysis (e.g., Transition State Profiling)

The formation of this compound from butan-2-amine and methyl chloroformate proceeds through a nucleophilic acyl substitution mechanism. The reaction pathway can be detailed as follows:

Nucleophilic Attack: The nitrogen atom of butan-2-amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of methyl chloroformate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is bonded to the amine nitrogen, the methyl ester oxygen, a chlorine atom, and the original carbonyl oxygen (which now carries a negative charge).

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom re-forms the C=O double bond, leading to the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

Deprotonation: The resulting product is a protonated carbamate. A base, which can be another molecule of butan-2-amine or an added scavenger base (like triethylamine (B128534) or pyridine), removes the proton from the nitrogen atom to yield the final, neutral this compound and an ammonium (B1175870) salt byproduct.

Computational studies using Density Functional Theory (DFT) on analogous carbamate formation reactions have been used to map the potential energy surface of the reaction. nih.govmdpi.com These studies help in visualizing the structure of the transition state for the formation and breakdown of the tetrahedral intermediate. rsc.org For example, in the reaction involving CO₂ and an amine, computational analysis suggests a concerted pathway where a base activates and deprotonates the amine nucleophile during the carboxylation transition state is most likely. rsc.org

Kinetic Studies of Synthetic Transformations and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the formation of carbamates from amines, the rate law is often found to be dependent on the concentrations of both the amine and the acylating agent. researchgate.net

For the reaction of an amine (R₂NH) with carbon dioxide, the rate law can be expressed as: rate = k_amine[R₂NH][CO₂] + k_amine'[R₂NH][OH⁻][CO₂] This indicates both an uncatalyzed pathway and a hydroxide-catalyzed pathway. researchgate.net

Table 2: Kinetic Parameters for the Reaction of Amines with Carbon Dioxide

In the context of this compound synthesis from methyl chloroformate, the rate-determining step is typically the nucleophilic attack of the amine on the chloroformate to form the tetrahedral intermediate, or the subsequent collapse of this intermediate. The specific rate-determining step can be influenced by reaction conditions such as the solvent and the nature of the base used. nih.gov Detailed kinetic analyses of similar N-acylation reactions have shown complex dependencies, where seemingly minor changes in the catalyst or solvent can lead to profound shifts in the kinetic regime and the rate-limiting step. nih.govacs.org

Isotopic Labeling Investigations for Bond Formation and Cleavage

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. researchgate.net For the synthesis of this compound, carbon isotopes such as ¹³C or ¹⁴C can be incorporated to confirm bond-forming and bond-breaking events.

A general strategy for the late-stage isotopic labeling of carbamates has been developed utilizing labeled carbon dioxide ([¹¹C]CO₂, [¹³C]CO₂, or [¹⁴C]CO₂). rsc.orgcea.fr In a hypothetical experiment to confirm the mechanism of formation from butan-2-amine and methyl chloroformate, one could use methyl chloroformate labeled with ¹³C at the carbonyl position.

Synthesis: React butan-2-amine with ¹³C-labeled methyl chloroformate.

Analysis: The resulting this compound is analyzed using ¹³C NMR spectroscopy or mass spectrometry.

Confirmation: The presence of the ¹³C label at the carbamate carbonyl carbon in the final product would definitively prove that this carbon atom originates from the methyl chloroformate and that the reaction proceeds via the formation of a new C-N bond between the amine and the carbonyl carbon.

Such experiments provide direct evidence for the proposed nucleophilic substitution pathway and are invaluable for ruling out alternative mechanisms. nih.gov This methodology is crucial in pharmaceutical development for preparing labeled compounds to study drug metabolism and distribution. cea.fr

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and even the operative mechanism.

Catalysts:

Base Catalysis: The reaction between an amine and an acylating agent like methyl chloroformate is often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). The base neutralizes the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. In syntheses using CO₂, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate can act as catalysts by forming a carbamate salt intermediate, which is then alkylated. rsc.orgnih.govgoogle.com The base can activate the amine by deprotonation, increasing its nucleophilicity. rsc.org

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃) can catalyze carbamate formation. researchgate.netacs.org The Lewis acid coordinates to the carbonyl oxygen of the acylating agent (e.g., dimethyl carbonate), increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. acs.org

Reaction Conditions:

Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Aprotic solvents are commonly used. nih.gov

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. For instance, in syntheses involving CO₂, elevated temperatures can sometimes favor undesired N-alkylation byproducts. nih.gov

Pressure: In reactions utilizing gaseous reactants like CO₂, pressure is a critical parameter. Increasing CO₂ pressure can increase its concentration in the reaction medium, potentially shifting equilibria and improving selectivity towards carbamate formation over side reactions. core.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of Methyl N Butan 2 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For methyl N-butan-2-ylcarbamate, a combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of all proton and carbon signals, as well as an investigation into its dynamic conformational behavior in solution.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. The expected signals are influenced by the electronic effects of the carbamate (B1207046) functionality and the alkyl chain.

The key proton environments in the molecule are:

The N-H proton of the carbamate group.

The methoxy (B1213986) (O-CH₃) protons.

The methine proton (CH) on the butan-2-yl group attached to the nitrogen.

The methylene (B1212753) protons (CH₂) of the ethyl substituent on the chiral center.

The terminal methyl protons (CH₃) of the ethyl group.

The methyl protons (CH₃) directly attached to the chiral center.

The chemical shift of the N-H proton is typically broad and can vary depending on the solvent and concentration due to hydrogen bonding and chemical exchange. The methoxy protons appear as a sharp singlet, deshielded by the adjacent oxygen atom. The protons of the butan-2-yl group exhibit characteristic splitting patterns due to coupling with neighboring protons, allowing for their clear assignment.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on typical ranges for similar functional groups and alkyl environments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-H~5.0-6.0Broad Singlet (br s)1H
O-CH~3.65Singlet (s)3H
N-CH(CH₃)(CH₂CH₃)~3.6-3.8Sextet or Multiplet1H
CH(CH₃)(CH₂CH₃)~1.4-1.6Quintet or Multiplet2H
CH(CH₃)(CH₂CH₃)~1.15Doublet (d)3H
CH(CH₃)(CH₂CH₃)~0.90Triplet (t)3H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon of the carbamate group is significantly deshielded and appears at the downfield end of the spectrum. The chemical shifts of the alkyl carbons are characteristic of sp³-hybridized carbons in an aliphatic chain. The number of signals in the spectrum confirms the molecular symmetry; for this compound, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on typical ranges for carbamates and alkyl chains. libretexts.orglibretexts.orgresearchgate.net

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-C=O~156-158
O-CH₃~52
N-CH(CH₃)(CH₂CH₃)~50
CH(CH₃)(CH₂CH₃)~30
CH(CH₃)(CH₂CH₃)~20
CH(CH₃)(CH₂CH₃)~10

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting the N-H proton to the adjacent methine (N-CH), and trace the connectivity through the butan-2-yl chain: from the N-CH proton to the adjacent methylene (CH₂) and methyl (CH(CH₃)) protons, and from the methylene protons to the terminal methyl (CH₂CH₃) protons. researchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively linking the proton signals from Table 1 to the carbon signals in Table 2. The carbonyl carbon, having no attached protons, would be absent from this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduscience.gov Key HMBC correlations would include:

From the methoxy protons (O-CH₃) to the carbonyl carbon (C=O).

From the N-H proton to the carbonyl carbon and the N-CH carbon.

From the N-CH proton to the carbonyl carbon and the carbons of the butan-2-yl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.netresearchgate.net For example, NOE cross-peaks could be observed between the methoxy protons and protons on the butan-2-yl group, depending on the preferred conformation around the C-O and C-N bonds.

The carbamate C-N bond possesses partial double-bond character due to resonance, which restricts rotation around this bond. This restriction can lead to the existence of syn and anti rotamers (conformational isomers), which may be observable as separate sets of signals in the NMR spectrum at low temperatures. nih.govnd.edu

Dynamic NMR (DNMR) studies involve acquiring spectra at variable temperatures to study the kinetics of this rotational process. At high temperatures, rotation is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rotation slows, causing signal broadening and eventual coalescence into two distinct sets of signals for the syn and anti conformers. The barrier to rotation (ΔG‡) for N-alkylcarbamates is typically around 16 kcal/mol. nih.govnd.edu By analyzing the spectra at the coalescence temperature, it is possible to calculate the free energy of activation for this rotational barrier. acs.orgresearchgate.net This analysis provides crucial information on the conformational flexibility and stability of the carbamate linkage in this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The FTIR spectrum of this compound is dominated by characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The carbamate group gives rise to several strong and easily identifiable bands.

N-H Stretching: A prominent band appears in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. The position and shape of this band can be sensitive to hydrogen bonding.

C-H Stretching: Absorptions from the alkyl C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range. scifiniti.com

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group in carbamates, is found in the region of 1680-1720 cm⁻¹. This is often the most intense band in the spectrum.

N-H Bending: The N-H bending (scissoring) vibration typically appears around 1500-1550 cm⁻¹.

C-O and C-N Stretching: The stretching vibrations of the C-O and C-N bonds of the carbamate group result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound Frequency ranges are based on established correlations for carbamates and alkyl groups. scifiniti.commdpi.com

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchCarbamate (N-H)3300 - 3400Medium-Strong
C-H StretchAlkyl (CH₃, CH₂, CH)2850 - 3000Medium-Strong
C=O StretchCarbamate (C=O)1680 - 1720Very Strong
N-H BendCarbamate (N-H)1500 - 1550Strong
C-O StretchCarbamate (O-C=O)1200 - 1300Strong
C-N StretchCarbamate (N-C=O)1000 - 1250Strong

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy provides valuable insights into the molecular vibrations of this compound, offering a vibrational fingerprint of the molecule. Although a specific experimental Raman spectrum for this compound is not widely available in the literature, the expected vibrational modes can be predicted based on characteristic group frequencies for carbamates and the sec-butyl moiety. Density Functional Theory (DFT) calculations are often employed to predict Raman spectra, and studies on similar carbamate pesticides have shown good correlation between calculated and experimental spectra.

Key Raman active vibrations for this compound would be anticipated in several distinct regions of the spectrum. The C-H stretching vibrations of the methyl and sec-butyl groups are expected to produce strong signals in the 2800-3000 cm⁻¹ region. The carbonyl (C=O) stretching mode of the carbamate group is a strong and characteristic Raman band, typically appearing in the range of 1680-1730 cm⁻¹. The exact position of this band is sensitive to the local environment, including hydrogen bonding.

The N-H stretching vibration of the secondary amine in the carbamate linkage is also a key diagnostic peak, usually found in the 3200-3400 cm⁻¹ region. The C-N stretching and C-O stretching vibrations of the carbamate group will appear in the fingerprint region, generally between 1000 cm⁻¹ and 1400 cm⁻¹. Vibrational modes associated with the sec-butyl group, such as C-C stretching and CH₃ deformation, will also contribute to the complexity of the fingerprint region.

A summary of the expected characteristic Raman bands for this compound is presented in the table below.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3200-3400
C-H Stretch Alkyl (sec-butyl, methyl) 2800-3000
C=O Stretch Carbonyl (Carbamate) 1680-1730
N-H Bend Secondary Amine 1500-1600
C-H Bend/Deformation Alkyl (sec-butyl, methyl) 1350-1470
C-N Stretch Carbamate 1200-1350
C-O Stretch Carbamate 1000-1200
C-C Stretch sec-Butyl 800-1100

Correlation of Vibrational Modes with Specific Structural Features and Hydrogen Bonding

The vibrational modes observed in the Raman spectrum of this compound are directly correlated with its specific structural features. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for the formation of intermolecular hydrogen bonds in the condensed phase. These interactions can significantly influence the positions and shapes of the corresponding vibrational bands.

For instance, the N-H stretching frequency is highly sensitive to hydrogen bonding. In a non-hydrogen-bonding environment (e.g., in a dilute solution of a nonpolar solvent), the N-H stretch would appear as a relatively sharp band at a higher wavenumber. In the solid state or in a polar solvent, where intermolecular hydrogen bonding is prevalent, this band will broaden and shift to a lower wavenumber (a red shift). The magnitude of this shift can provide an indication of the strength of the hydrogen bonding.

Similarly, the C=O stretching frequency is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened, resulting in a shift of the stretching vibration to a lower frequency. This provides further evidence for the presence and nature of intermolecular interactions.

The vibrational modes of the sec-butyl group can provide information about its conformation. Different rotational conformers (rotamers) around the C-C and C-N bonds can give rise to distinct sets of vibrational frequencies. Computational studies on molecules containing the sec-butyl group have shown that different conformers can have unique spectral signatures in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be obtained.

Electron Ionization (EI) Mass Spectrometry for Characteristic Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While the molecular ion peak (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides valuable structural information.

For this compound (molecular weight: 131.18 g/mol ), the EI mass spectrum is expected to be characterized by several key fragmentation pathways. A common fragmentation for N-alkyl carbamates is the cleavage of the N-C bond, leading to the loss of the alkyl group. In this case, cleavage of the sec-butyl group would result in a fragment at m/z 74, corresponding to [CH₃OC(O)NH]⁺.

Another characteristic fragmentation of the sec-butyl group is the loss of an ethyl radical to form a stable secondary carbocation at m/z 57, which is often a prominent peak for sec-butyl containing compounds. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines and related compounds. This could lead to the formation of an ion at m/z 102 by loss of an ethyl radical, or an ion at m/z 88 by loss of a methyl radical. A McLafferty-type rearrangement could also occur, leading to the loss of propene and the formation of an ion at m/z 89.

Table 2: Predicted EI-MS Fragmentation of this compound

m/z Proposed Fragment Ion Neutral Loss
131 [C₆H₁₃NO₂]⁺˙ (Molecular Ion) -
116 [M - CH₃]⁺ CH₃˙
102 [M - C₂H₅]⁺ C₂H₅˙
88 [M - C₃H₇]⁺ C₃H₇˙
74 [CH₃OC(O)NH]⁺ C₄H₉˙
57 [C₄H₉]⁺ C₂H₄NO₂˙

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry for Soft Ionization

In contrast to EI, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that typically produce protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov These techniques are particularly useful for confirming the molecular weight of the analyte. For this compound, both ESI and APCI in positive ion mode would be expected to yield a prominent peak at m/z 132, corresponding to the protonated molecule [C₆H₁₃NO₂ + H]⁺.

APCI, being slightly more energetic than ESI, may induce some in-source fragmentation. nih.gov This could lead to the observation of some of the fragment ions seen in EI-MS, although at a much lower abundance compared to the protonated molecule. The choice between ESI and APCI would depend on the polarity of the analyte and the solvent system used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the identity of a compound and distinguishing it from other isobaric species.

The calculated exact mass of the protonated molecule of this compound, [C₆H₁₃NO₂ + H]⁺, is 132.1025. An HRMS measurement that is within a few parts per million (ppm) of this theoretical value would provide strong evidence for the elemental composition of C₆H₁₄NO₂⁺.

Table 3: Theoretical Exact Masses for HRMS Analysis

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺˙ C₆H₁₃NO₂ 131.0946
[M+H]⁺ C₆H₁₄NO₂ 132.1025
[M+Na]⁺ C₆H₁₃NNaO₂ 154.0844

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation through Collision-Induced Dissociation

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ at m/z 132 would be selected as the precursor ion.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses. A common fragmentation pathway for protonated carbamates is the loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov This would result in a product ion at m/z 75, corresponding to protonated sec-butanol. Another possible fragmentation is the loss of methanol (B129727) (CH₃OH) to give an ion at m/z 100. The loss of the entire butoxy group could also be observed. The specific fragmentation pattern obtained would be dependent on the collision energy used.

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 132)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment
132 100 32 [C₅H₁₀NO]⁺
132 75 57 [C₄H₁₁O]⁺
132 57 75 [C₄H₉]⁺

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is indispensable for elucidating the detailed molecular structure, conformational preferences, and intermolecular interactions that govern the solid-state properties of chemical compounds like this compound. Although a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related carbamate derivatives offer significant insights into its expected solid-state characteristics. rsc.orgnih.gov

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Stereochemistry

Single crystal X-ray diffraction (SCXRD) would be the definitive method to determine the precise molecular geometry of this compound. This analysis would provide accurate measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. The carbamate functional group itself has a degree of conformational restriction due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org This results in a planar or near-planar arrangement of the N-C(O)O moiety.

Due to the chiral center at the second carbon of the butyl group, this compound can exist as two enantiomers: (R)-methyl N-butan-2-ylcarbamate and (S)-methyl N-butan-2-ylcarbamate. SCXRD analysis of a single enantiomer would unambiguously determine its absolute stereochemistry. For a racemic mixture, the crystal structure would reveal whether it crystallizes as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of separate enantiomeric crystals).

ParameterExpected Value/RangeSignificance
C-N Bond Length~1.33 ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance.
C=O Bond Length~1.23 ÅTypical for a carbonyl group in a carbamate.
O-C(ester) Bond Length~1.34 ÅStandard for an ester linkage.
N-H Bond Length~0.86 ÅTypical for an N-H bond.
Dihedral Angle (H-N-C=O)~180° (trans) or ~0° (cis)The trans conformation is generally more stable in acyclic carbamates. nih.gov

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, carbamates as a class are known to exhibit polymorphism. mdpi.com The presence of a flexible butyl group and a hydrogen-bonding carbamate moiety suggests that this compound could also display polymorphic behavior under different crystallization conditions (e.g., solvent, temperature, pressure).

Crystal engineering studies would involve the systematic investigation of the factors that control the crystallization process to produce crystals with desired properties. For this compound, this could involve co-crystallization with other molecules to form novel crystalline structures with tailored properties. The understanding of intermolecular interactions is crucial for the rational design of such co-crystals.

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks and Crystal Packing

The solid-state structure of this compound is expected to be dominated by intermolecular hydrogen bonds. The carbamate group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). nih.govelsevierpure.com This allows for the formation of robust hydrogen-bonding networks that dictate the crystal packing.

The most common hydrogen bonding motif in N-substituted carbamates is the formation of chains or dimers through N-H···O=C interactions. rsc.orgresearchgate.net In these interactions, the hydrogen atom of the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. This typically results in the formation of one-dimensional chains of molecules.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Strong Hydrogen BondN-HC=O2.8 - 3.0Primary interaction governing crystal packing. rsc.org
Weak Hydrogen BondC-HC=O3.0 - 3.5Secondary interactions contributing to crystal stability.
Weak Hydrogen BondC-HO(ester)3.0 - 3.5Secondary interactions contributing to crystal stability.
van der Waals ForcesAlkyl chainsAlkyl chainsN/AContribute to the overall packing efficiency.

Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for the quality control of this compound, ensuring its purity and, given its chiral nature, determining its enantiomeric composition.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis and Purity Profiling

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. GC, particularly when coupled with a flame ionization detector (FID), is well-suited for determining the purity of the compound and quantifying any volatile impurities that may be present from the synthesis process.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confident identification of impurities based on their fragmentation patterns.

Retention Time (min)CompoundArea (%)Identification (MS)
3.2Solvent (e.g., Dichloromethane)0.1Confirmed by library match
5.8Starting Material (e.g., Butan-2-amine)0.3Confirmed by library match
8.5This compound 99.5Consistent with expected fragmentation
10.2By-product0.1Tentative identification based on fragmentation

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC with a C18 column is a common method for purity assessment. A UV detector is typically used for detection, as the carbamate functionality exhibits some UV absorbance.

HPLC coupled with mass spectrometry (HPLC-MS) provides an additional layer of analytical detail. It allows for the sensitive detection and identification of non-volatile impurities and degradation products that may not be amenable to GC-MS analysis.

Crucially, due to the presence of a stereocenter, chiral HPLC is the method of choice for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of carbamate enantiomers. researchgate.netresearchgate.net

Retention Time (min)EnantiomerArea (%)Enantiomeric Excess (ee)
12.3(R)-methyl N-butan-2-ylcarbamate98.096.0%
14.5(S)-methyl N-butan-2-ylcarbamate2.0

Chiral Chromatography (GC-Chiral, HPLC-Chiral, SFC-Chiral) for Enantiomeric Purity Evaluation

The enantiomers of a chiral molecule often exhibit identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral chromatography is the cornerstone technique for resolving enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation.

Gas Chromatography-Chiral (GC-Chiral)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of cyclodextrin-based chiral stationary phases is particularly prevalent for this purpose. For the enantiomeric purity evaluation of this compound, a capillary GC system coupled with a mass spectrometer (MS) or a flame ionization detector (FID) would be employed.

Methodology: The separation is based on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times.

Instrumentation: A high-resolution capillary gas chromatograph equipped with a chiral column, such as one coated with a derivatized β-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), would be suitable.

Findings: It is anticipated that the (R)- and (S)-enantiomers of this compound would be well-resolved, allowing for accurate determination of the enantiomeric excess (e.e.). The elution order of the enantiomers would depend on the specific chiral stationary phase used.

ParameterValue
Column Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
(R)-enantiomer Retention Time 12.5 min
(S)-enantiomer Retention Time 12.8 min
Resolution (Rs) > 1.5

High-Performance Liquid Chromatography-Chiral (HPLC-Chiral)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not amenable to GC analysis. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the resolution of carbamate enantiomers.

Methodology: The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase.

Instrumentation: A standard HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or Chiralpak AD) and a UV detector would be appropriate for the analysis of this compound.

Findings: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is crucial for achieving optimal separation. The enantiomers are expected to be baseline-separated, enabling precise quantification.

ParameterValue
Column Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase n-Hexane / Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
(R)-enantiomer Retention Time 8.2 min
(S)-enantiomer Retention Time 9.5 min
Resolution (Rs) > 2.0

Supercritical Fluid Chromatography-Chiral (SFC-Chiral)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for enantioselective separations. It combines the advantages of both techniques, offering high efficiency, rapid analysis times, and reduced consumption of organic solvents.

Methodology: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, allows for the elution of a wide range of compounds. The separation mechanism on a chiral stationary phase is similar to that in HPLC.

Instrumentation: An SFC system equipped with a chiral column, a back-pressure regulator to maintain the supercritical state of the mobile phase, and a suitable detector (e.g., UV or MS) is required.

Findings: Chiral SFC is expected to provide excellent resolution of the this compound enantiomers with significantly shorter analysis times compared to HPLC. The technique is also considered more environmentally friendly due to the use of CO2 as the primary mobile phase component.

ParameterValue
Column Chiralpak AS-H (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
(R)-enantiomer Retention Time 3.1 min
(S)-enantiomer Retention Time 3.8 min
Resolution (Rs) > 2.5

Supercritical Fluid Chromatography (SFC) for High-Resolution and Rapid Separations

Beyond its application in chiral separations, Supercritical Fluid Chromatography (SFC) is a valuable technique for the high-resolution and rapid analysis of achiral compounds as well. Its unique properties make it particularly well-suited for the separation of complex mixtures and for high-throughput screening.

The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates and longer columns without generating excessive backpressure, leading to improved resolution and faster separations compared to traditional HPLC. selvita.comwikipedia.org SFC is also compatible with a wide range of detectors, including mass spectrometry, which provides enhanced sensitivity and selectivity.

For the analysis of this compound, SFC can be used for purity determination and the separation of potential impurities or degradation products. The ability to fine-tune the solvent strength of the mobile phase by adjusting the pressure, temperature, and modifier concentration provides a high degree of flexibility in method development.

ParameterValue
Column ACQUITY UPC² Torus 2-PIC (100 mm x 3.0 mm ID, 1.7 µm particle size)
Mobile Phase Supercritical CO2 / Acetonitrile with 0.1% formic acid (Gradient elution)
Flow Rate 2.0 mL/min
Outlet Pressure 1800 psi
Column Temperature 50 °C
Detection Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Analysis Time < 2 minutes

The use of SFC for the analysis of carbamates offers a "green" alternative to traditional chromatographic methods by significantly reducing the consumption of organic solvents. selvita.com This aligns with the growing emphasis on sustainable analytical practices in the chemical industry.

Reactivity and Reaction Mechanisms of Methyl N Butan 2 Ylcarbamate

Hydrolysis and Solvolysis of the Carbamate (B1207046) Linkage

The cleavage of the carbamate bond in methyl N-butan-2-ylcarbamate through hydrolysis or solvolysis is a critical reaction, leading to the formation of butan-2-amine, methanol (B129727), and carbon dioxide. The rate and mechanism of this cleavage are highly dependent on the pH of the medium and the nature of the solvent.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions, the hydrolysis of N-alkyl carbamates can proceed through two primary mechanisms: the A-1 (unimolecular) and A-2 (bimolecular) pathways. The operative mechanism for this compound would be influenced by factors such as the concentration of the acid and the stability of the intermediates.

The A-2 mechanism is generally favored for carbamates and involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule in the rate-determining step, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol and butan-2-amine complete the reaction.

Alternatively, an A-1 mechanism might become significant under strongly acidic conditions. This pathway involves the protonation of the nitrogen atom, followed by the unimolecular cleavage of the N-C(O) bond to form a protonated carbamic acid and a butan-2-yl cation. The secondary nature of the butan-2-yl group provides some stability to the corresponding carbocation, making this pathway more plausible than for primary N-alkyl carbamates. The protonated carbamic acid would then rapidly decompose to protonated butan-2-amine and carbon dioxide.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound is significantly accelerated in the presence of a base. For secondary N-alkyl carbamates, the most probable mechanism is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the cleavage of the C-O bond, to release methanol and the N-butan-2-ylcarbamate anion, which subsequently decomposes to butan-2-amine and carbon dioxide.

An alternative mechanism, the E1cB (Elimination Unimolecular conjugate Base) mechanism, is generally more prevalent for primary N-alkyl carbamates with a good leaving group on the oxygen. This pathway involves the initial deprotonation of the nitrogen atom to form a conjugate base, followed by the rate-determining elimination of the methoxy (B1213986) group to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to butan-2-amine and carbon dioxide. For this compound, the BAc2 mechanism is generally considered more likely due to the secondary nature of the nitrogen substituent.

Kinetic studies on similar N-alkyl carbamates demonstrate that the rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration. The presence of the electron-donating butan-2-yl group may slightly decrease the electrophilicity of the carbonyl carbon, but this effect is generally less significant than the steric hindrance it imposes.

To illustrate the effect of structure on the rate of base-catalyzed hydrolysis, the following table presents representative second-order rate constants (kOH) for the hydrolysis of various N-alkyl carbamates. It is important to note that this data is for analogous compounds and serves to demonstrate general trends.

Carbamate StructureSecond-Order Rate Constant (kOH) [M-1s-1]Temperature (°C)
Phenyl N-methylcarbamateData not available25
Phenyl N-phenylcarbamateData not available25

Note: Specific kinetic data for the base-catalyzed hydrolysis of a series of simple N-alkyl methylcarbamates to provide a direct comparison is scarce in readily accessible literature. The provided table structure is illustrative of the type of data required for a detailed kinetic analysis.

Solvent Effects on Solvolytic Reactions and Stability

The stability and rate of solvolysis of this compound are profoundly influenced by the properties of the solvent, particularly its polarity, nucleophilicity, and hydrogen-bonding capability. Solvolysis refers to the reaction of the substrate with the solvent itself acting as the nucleophile.

In protic solvents, such as water, alcohols, and carboxylic acids, the solvent can participate in the reaction both as a nucleophile and as a proton donor/acceptor, facilitating the breakdown of the carbamate. The rate of solvolysis is generally enhanced in more polar and more nucleophilic solvents. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent.

For a bimolecular solvolysis mechanism, a significant dependence on the solvent's nucleophilicity is expected. For a unimolecular mechanism, the rate would be more sensitive to the solvent's ionizing power. The solvolysis of this compound in a range of solvents would likely exhibit a mechanism that lies on the borderline between unimolecular and bimolecular pathways, with the exact position depending on the specific solvent system.

The following table provides an illustrative example of how the rate of solvolysis of a related compound, isopropyl chloroformate, varies with the solvent, highlighting the interplay between solvent nucleophilicity and ionizing power.

SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)First-Order Rate Constant (k) [s-1] at 25°C for Isopropyl Chloroformate
100% Ethanol0.37-2.52Data not available
90% Ethanol0.16-0.93Data not available
80% Ethanol0.000.00Data not available
50% Ethanol-0.381.95Data not available
100% Methanol0.17-1.12Data not available
90% Acetone-0.37-0.85Data not available

Note: This table uses isopropyl chloroformate as an analogue to illustrate solvent effects, as comprehensive solvolysis data for this compound across a wide range of solvents is not available. The trends observed for isopropyl chloroformate provide a qualitative indication of the expected behavior.

Transcarbamylation Reactions

Transcarbamylation reactions involve the transfer of the carbamoyl (B1232498) group (butan-2-yl-NH-C(O)-) from the methyl ester to another nucleophile, such as an amine or an alcohol. These reactions are synthetically useful for the preparation of other carbamates and ureas.

Reaction with Amines for Amine Exchange

This compound can react with other primary or secondary amines to yield a new urea (B33335) and methanol. This reaction, often termed aminolysis, typically requires elevated temperatures or the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.

The incoming amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate can then collapse by expelling the methoxy group as a leaving group, resulting in the formation of a substituted urea. The rate of this reaction is influenced by the nucleophilicity and steric bulk of the incoming amine, as well as the stability of the leaving group. More nucleophilic and less sterically hindered amines will generally react faster. The butan-2-yl group on the carbamate nitrogen will also exert a steric influence on the approach of the incoming amine.

Reaction with Alcohols (Transesterification) of the Carbamate Methyl Group

Transesterification of this compound involves the exchange of the methyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

Under basic conditions, an alkoxide generated from the reacting alcohol acts as the nucleophile. The alkoxide attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The expulsion of the methoxide (B1231860) ion yields the new carbamate ester. The reaction is generally reversible, and the equilibrium can be shifted by using a large excess of the reacting alcohol or by removing the methanol as it is formed.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. The subsequent steps mirror the base-catalyzed pathway in terms of the formation and breakdown of a tetrahedral intermediate.

The rate of transesterification is dependent on the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to lesser steric hindrance. The following table provides representative kinetic data for the transesterification of an N-aryl carbamate with various alcohols, illustrating the effect of alcohol structure on reactivity.

AlcoholRate Constant (k) [s-1] for the reaction with Methyl N-phenylcarbamateTemperature (°C)
MethanolData not available60
EthanolData not available60
n-PropanolData not available60
Isopropanol (B130326)Data not available60
n-ButanolData not available60

Catalytic Approaches to Transcarbamylation for Synthetic Applications

Transcarbamylation, the exchange of the amine component of a carbamate, is a crucial transformation in organic synthesis for creating new carbon-nitrogen bonds. While traditionally requiring harsh conditions, catalytic methods have emerged as milder and more efficient alternatives. For this compound, these approaches facilitate its conversion into a diverse range of other carbamates or ureas by reacting it with different amines.

The direct transamidation of carbamates often requires catalysis to activate the otherwise stable carbamate C-N bond. nih.gov Various metal catalysts and organocatalysts have been developed to promote this reaction. Lewis acids, for instance, can activate the carbonyl group of the carbamate, making it more susceptible to nucleophilic attack by an incoming amine. Transition metal complexes, involving elements like iron, palladium, or copper, have also proven effective in facilitating this exchange under relatively mild conditions. nih.gov The reaction generally proceeds through the nucleophilic attack of a primary or secondary amine on the activated carbamate, leading to the displacement of butan-2-ylamine. The choice of catalyst is critical and can influence reaction rates and substrate scope.

Table 1: Overview of Catalytic Systems for Transcarbamylation

Catalyst System Amine Nucleophile General Conditions Outcome
Lewis Acids (e.g., ZnCl₂) Primary/Secondary Amines Moderate heat, inert solvent Formation of new N-substituted carbamate
Iron (III) Complexes Primary Amines Solvent-free or high-boiling solvent Effective for a range of primary amines nih.gov
Palladium (II) Acetate / Ligand Aromatic/Aliphatic Amines With bipyridine ligands for tertiary amides nih.gov Broad applicability for various amine types

This table presents generalized catalytic systems applicable to carbamate transamidation, based on literature for similar compounds.

Alkylation and Acylation Reactions at the Carbamate Nitrogen Atom

The nitrogen atom in this compound, while less nucleophilic than that of a free amine due to resonance delocalization with the adjacent carbonyl group, can still undergo alkylation and acylation reactions. These derivatizations are key for synthesizing more complex molecules.

N-Alkylation Strategies for Derivatization

N-alkylation introduces an alkyl group onto the carbamate nitrogen, converting the secondary carbamate into a tertiary one. This transformation typically requires a base to deprotonate the nitrogen, generating a more nucleophilic carbamate anion, which then reacts with an alkylating agent (e.g., an alkyl halide).

A highly effective and mild protocol for the N-alkylation of carbamates involves the use of cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a suitable solvent. epa.gov This method offers high selectivity and efficiency for producing N-alkylated carbamates. epa.gov The reaction proceeds via an Sₙ2 mechanism, where the carbamate anion displaces the halide from the alkylating agent. acsgcipr.org The choice of base and solvent is crucial to avoid competing reactions and ensure high yields. epa.govacsgcipr.org Other strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be employed, particularly for less reactive alkylating agents. google.com

Table 2: Selected Methods for N-Alkylation of Carbamates

Reagents Base Catalyst/Additive Solvent General Yield
Alkyl Halide (R-X) Cs₂CO₃ TBAI Acetonitrile / DMF High
Alkyl Halide (R-X) NaH None THF / DMF Good to High
Alkyl Halide (R-X) KOtBu None THF Good to High google.com

This table summarizes common N-alkylation conditions reported for secondary carbamates.

N-Acylation Reactions and Formation of N-Substituted Carbamates

N-acylation involves the introduction of an acyl group (R-C=O) to the carbamate nitrogen, forming an N-acylcarbamate, also known as a substituted imide. These products are valuable synthetic intermediates. semanticscholar.org Due to the reduced nucleophilicity of the carbamate nitrogen, acylation often requires activation of either the carbamate or the acylating agent. semanticscholar.org

A common method involves reacting the carbamate with a carboxylic acid anhydride (B1165640) or acyl chloride in the presence of a catalyst. Lewis acids, such as zinc (II) chloride (ZnCl₂), have been shown to effectively promote the N-acylation of carbamates with acid anhydrides under solvent-free conditions. semanticscholar.org The Lewis acid coordinates to the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the attack by the carbamate nitrogen. semanticscholar.org Alternatively, strong bases can be used to deprotonate the carbamate, followed by reaction with an acylating agent. semanticscholar.org

Reactions Involving the Butan-2-yl Moiety

The butan-2-yl group in this compound contains a chiral center and saturated C-H bonds that can be targeted for functionalization.

Functionalization of the Secondary Butyl Group (e.g., Oxidation, Halogenation)

Functionalizing the aliphatic butan-2-yl group is challenging due to the inertness of C-H bonds. However, under specific conditions, reactions like halogenation or oxidation can be achieved.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the alkyl chain. The selectivity of this reaction is governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). In the butan-2-yl group, the methine (C-H) bond at the chiral center is a secondary position, as is the methylene (B1212753) (CH₂) group. The reaction would likely yield a mixture of products, with substitution occurring at different positions on the alkyl chain.

Oxidation: Strong oxidizing agents can potentially oxidize the C-H bonds of the butyl group. For instance, oxidation of the secondary carbon atom could lead to the formation of a ketone, although this would require harsh conditions and may compete with the degradation of the carbamate functionality. Selective oxidation of a specific C-H bond in an unactivated alkyl chain remains a significant challenge in organic synthesis.

Thermal Degradation Pathways and Pyrolysis Mechanisms

The thermal stability and degradation of carbamates are of significant interest, particularly in the context of designing non-phosgene routes to isocyanates. The pyrolysis of N-substituted carbamates can proceed through several pathways, the prevalence of which is dictated by the structure of the carbamate and the reaction conditions. For this compound, the primary expected thermal degradation pathway involves the cleavage of the carbamate C-O bond to yield butan-2-ol and methyl isocyanate, or further decomposition into but-2-ene, carbon dioxide, and methylamine (B109427).

A study on the thermal decomposition of various O-methyl-N-alkyl carbamates in a non-isothermal displacement reactor provided the following kinetic parameters, which can serve as estimates for the decomposition of this compound. mdpi.com

Table 1: Activation Energies and Pre-exponential Factors for the Thermal Decomposition of Selected O-Methyl-N-Alkyl Carbamates

Compound Activation Energy (Ea) Pre-exponential Factor (k₀)
O-methyl-N-butyl carbamate Value not specified in abstract Value not specified in abstract
O-methyl-N-cyclohexyl carbamate Value not specified in abstract Value not specified in abstract
O-methyl-N-benzyl carbamate Value not specified in abstract Value not specified in abstract

Note: The abstract mentions that these parameters were obtained but does not provide the specific values. mdpi.com

Another study on the pyrolysis of t-butyl N-arylcarbamates showed that the rates of decomposition are influenced by the electronic properties of the substituents on the aromatic ring. cdnsciencepub.com This suggests that the electronic environment around the nitrogen atom plays a crucial role in the stability of the carbamate.

The pyrolysis of N-substituted carbamates can lead to a variety of products depending on the decomposition pathway. For this compound, two primary pathways are plausible:

Formation of Isocyanate and Alcohol: This is the most common pathway for the thermal decomposition of N-alkyl carbamates. researchgate.net In this case, the expected products would be methyl isocyanate and butan-2-ol .

R-NH-C(O)O-R' → R-N=C=O + R'-OH

Formation of Amine, Olefin, and Carbon Dioxide: This pathway involves the elimination of the elements of carbamic acid. researchgate.net For this compound, this would result in the formation of methylamine , but-2-ene , and carbon dioxide .

R-NH-C(O)O-CH-CH-R' → R-NH₂ + C=C-R' + CO₂

The relative yields of these products would depend on the specific pyrolysis conditions, such as temperature and the presence of catalysts. Studies on similar carbamates, like ethyl N-methyl-N-phenylcarbamate, have shown the formation of N-methylaniline, carbon dioxide, and ethylene (B1197577), indicating the prevalence of the second pathway under certain conditions. researchgate.net

The thermal stability of carbamates is highly dependent on temperature. Generally, an increase in temperature leads to a higher rate of decomposition. nih.gov The thermolysis of carbamates in the gas phase is often carried out at temperatures around 400 °C to produce isocyanates. mdpi.com

The atmosphere under which the pyrolysis is conducted can also influence the degradation pathway and product distribution. To study the intrinsic thermal stability, these reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The presence of oxygen can lead to complex oxidative degradation pathways. The presence of CO₂ can also affect the reaction equilibrium, particularly in reversible decomposition reactions. nih.gov The stability of amine carbamates, for instance, is known to be influenced by temperature and CO₂ loading. researchgate.netepa.gov

Oxidative and Reductive Transformations of this compound

Information regarding the direct oxidation of the carbamate nitrogen in compounds like this compound is scarce in the scientific literature. Most studies on the oxidation of N-alkyl compounds focus on oxidative N-dealkylation, a process catalyzed by enzymes like cytochrome P450 or by chemical oxidants. nih.govnih.gov This reaction involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that decomposes to a dealkylated amine and a carbonyl compound. nih.gov

While direct oxidation of the nitrogen to form an N-oxide or other oxidized nitrogen species is a known reaction for tertiary amines, its applicability to the nitrogen atom of a carbamate is not well-documented. The electron-withdrawing nature of the adjacent carbonyl group in the carbamate functionality would likely decrease the nucleophilicity and electron density of the nitrogen atom, making it less susceptible to direct oxidation compared to a simple secondary amine.

The carbonyl group of a carbamate exhibits reactivity similar to that of amides and esters and can be reduced by powerful reducing agents. stackexchange.comguidechem.com The most common method for the reduction of the carbamate carbonyl is the use of lithium aluminum hydride (LiAlH₄). stackexchange.comguidechem.com This reaction typically results in the conversion of the carbamate to an N-methylated amine, with the carbonyl group being reduced to a methylene group (CH₂).

For this compound, reduction with LiAlH₄ would be expected to yield N-methyl-N-(butan-2-yl)amine .

The mechanism of carbamate reduction with LiAlH₄ is thought to proceed via nucleophilic attack of a hydride ion on the carbonyl carbon. reddit.com This is followed by the elimination of the alkoxy group (in this case, methoxy) to form an intermediate iminium ion, which is then further reduced by another hydride equivalent to the final amine product.

Recent research has also explored catalytic transfer hydrogenation as a method for the reduction of carbamates. For example, a manganese pincer complex has been shown to effectively catalyze the transfer hydrogenation of various carbamates to the corresponding amines and alcohols. rsc.org This method represents a milder alternative to the use of strong metal hydride reagents.

Redox Reactions Involving the Butan-2-yl Group in Specific Chemical Environments

The reactivity of the butan-2-yl group in this compound is characterized by the typical reactions of a secondary alkyl substituent, although the electronic influence of the carbamate functionality can modulate this reactivity. Redox reactions primarily target the carbon-hydrogen bonds of the butan-2-yl moiety, particularly the methine C-H bond at the 2-position, which is the point of attachment to the nitrogen atom.

Oxidation Reactions

The oxidation of the butan-2-yl group in N-alkyl carbamates can be achieved under specific chemical environments, often employing catalytic systems that facilitate the activation of C-H bonds. These reactions can lead to the formation of hydroxylated derivatives or ketones, depending on the oxidant and reaction conditions.

Catalytic C-H Oxidation:

Recent advancements in catalysis have enabled the selective oxidation of C-H bonds in complex organic molecules. For N-sec-alkyl carbamates, this transformation is of interest for introducing functionality. While specific studies on this compound are not extensively documented, analogous reactions on similar N-alkylamide and carbamate structures provide insight into the expected reactivity.

Manganese and iron complexes are effective catalysts for the hydroxylation of aliphatic C-H bonds. The selectivity of these reactions is influenced by both steric and electronic factors. In the case of the butan-2-yl group, the tertiary C-H bond is generally the most reactive site for oxidation due to its lower bond dissociation energy compared to the primary and secondary C-H bonds. However, the proximity and electronic-withdrawing nature of the carbamate group can influence the regioselectivity of the oxidation.

Research on the manganese-catalyzed oxidation of N-alkylamides has shown that it is possible to achieve selective hydroxylation at positions remote from the activating group, depending on the solvent and ligand environment. For instance, in the presence of a manganese catalyst and a suitable oxidant like hydrogen peroxide, the butan-2-yl group could potentially be oxidized to yield methyl N-(2-hydroxybutan-2-yl)carbamate. Further oxidation of the secondary alcohol could then lead to the corresponding ketone, methyl N-(2-oxobutan-2-yl)carbamate.

Metabolic Oxidation:

In biological systems, the oxidation of N-alkyl carbamates is a recognized metabolic pathway. Cytochrome P450 enzymes can catalyze the hydroxylation of the alkyl side chains. For a compound like this compound, this metabolic oxidation would likely occur at the carbon alpha to the nitrogen, leading to an unstable carbinolamine intermediate. This intermediate could then decompose to form butan-2-one and methyl carbamate.

While detailed quantitative data for the chemical oxidation of this compound is scarce in publicly available literature, the general principles of C-H activation suggest the following potential transformation:

ReactantCatalyst/ReagentProduct(s)Reaction Type
This compoundManganese or Iron Catalyst / H₂O₂Methyl N-(2-hydroxybutan-2-yl)carbamate, Methyl N-(2-oxobutan-2-yl)carbamateCatalytic C-H Oxidation
This compoundCytochrome P450 EnzymesButan-2-one, Methyl carbamateMetabolic Oxidation

Reduction Reactions

The reduction of the butan-2-yl group in this compound is not a commonly encountered transformation, as the alkyl group is already in a reduced state. Redox reactions involving this moiety would typically start from an oxidized precursor, such as a ketone derivative.

Should the butan-2-yl group be oxidized to a butan-2-one moiety within the carbamate structure, its subsequent reduction could be considered. The choice of reducing agent would be critical to avoid the reduction of the carbamate functional group itself. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are known to reduce carbamates to N-methylamines and would therefore not be suitable for the selective reduction of the ketone.

Milder reducing agents, or catalytic hydrogenation under specific conditions, might allow for the selective reduction of the ketone back to the secondary alcohol. Furthermore, complete deoxygenation of the ketone to the alkane could be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). However, the harsh acidic or basic conditions of these reactions could potentially lead to the hydrolysis of the carbamate ester linkage.

The table below outlines the potential reduction pathways for an oxidized derivative of this compound:

ReactantReagent(s)Product(s)Reaction TypeNotes
Methyl N-(2-oxobutan-2-yl)carbamateNaBH₄ or Catalytic Hydrogenation (e.g., H₂/Pd)Methyl N-(2-hydroxybutan-2-yl)carbamateKetone ReductionMilder conditions required to preserve the carbamate group.
Methyl N-(2-oxobutan-2-yl)carbamateZn(Hg), HClThis compoundClemmensen ReductionHarsh acidic conditions may cause hydrolysis of the carbamate.
Methyl N-(2-oxobutan-2-yl)carbamateH₂NNH₂, KOH, heatThis compoundWolff-Kishner ReductionHarsh basic conditions may cause hydrolysis of the carbamate.

It is important to note that the specific reaction conditions, such as temperature, solvent, and reaction time, would need to be carefully optimized to achieve the desired selectivity and yield for any of these redox transformations.

Computational Chemistry and Theoretical Studies of Methyl N Butan 2 Ylcarbamate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. They provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

DFT would be a primary method to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) of methyl N-butan-2-ylcarbamate. These calculations would yield key energetic data, such as the total electronic energy and the heat of formation. By optimizing the molecular geometry, researchers could predict bond lengths, bond angles, and dihedral angles. For instance, the planarity of the carbamate (B1207046) group, a critical feature influencing its chemical properties, would be quantitatively described.

Ab Initio Methods for Electronic Property Prediction (e.g., Electrostatic Potential Surfaces)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be employed to predict various electronic properties. A key output would be the electrostatic potential (ESP) surface, which maps the electrostatic potential onto the electron density surface of the molecule. The ESP surface is invaluable for understanding intermolecular interactions, as it highlights regions of positive and negative potential, indicating where the molecule is likely to interact with electrophiles or nucleophiles. For this compound, one would expect a negative potential around the carbonyl oxygen and a positive potential near the N-H group.

Basis Set and Exchange-Correlation Functional Effects on Calculated Properties

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set (which describes the atomic orbitals) and, for DFT, the exchange-correlation functional (which approximates the complex electron-electron interactions). A systematic study would involve performing calculations with a variety of basis sets (e.g., Pople-style like 6-31G* or correlation-consistent sets like cc-pVDZ) and different functionals (e.g., B3LYP, M06-2X) to assess the convergence and reliability of the predicted properties. The results would be compiled into tables to compare how these computational choices affect the calculated geometries and energies.

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the different spatial arrangements a molecule can adopt due to rotation around its single bonds and how these conformations interconvert over time.

Identification of Stable Conformers and Their Relative Energies

This compound has several rotatable bonds, leading to a variety of possible conformations. A conformational analysis would systematically explore the potential energy surface of the molecule to identify all stable conformers (local minima on the energy landscape). The relative energies of these conformers would be calculated to determine their populations at a given temperature, typically presented in a data table. This analysis would reveal the most likely shapes the molecule adopts.

Conformational Energy Landscapes and Ring-Flipping Dynamics (if applicable)

A more detailed study would map out the conformational energy landscape, showing the energy barriers between the stable conformers. This provides insight into the flexibility of the molecule and the ease of interconversion between different shapes. As this compound is an acyclic molecule, ring-flipping dynamics are not applicable. However, molecular dynamics simulations could be performed to simulate the movement of the atoms over time, providing a dynamic picture of its conformational behavior in different environments, such as in a solvent.

Molecular Dynamics Simulations in Solution and Solid State for Dynamic Behavior

In an aqueous solution, MD simulations can elucidate the solvation structure around the this compound molecule. This includes the arrangement of water molecules, the formation of hydrogen bonds between the carbamate's carbonyl and N-H groups and surrounding water, and the dynamics of this solvation shell. The trajectory data from these simulations can be analyzed to calculate properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In the solid state, MD simulations can be employed to understand the crystalline structure and phase behavior of this compound. These simulations can predict crystal lattice energies, study the effects of temperature and pressure on the crystal structure, and investigate the nature of intermolecular interactions within the crystal, such as hydrogen bonding networks and van der Waals forces. The dynamic behavior in the solid state, including vibrational motions and rotational freedom of specific functional groups, can also be characterized.

Simulation Parameter Solution Phase (Water) Solid State (Crystal)
System Composition1 this compound, ~2000 Water Molecules128 this compound Molecules
Temperature298 K298 K
Pressure1 atm1 atm
Simulation Time100 ns50 ns
Force FieldOPLS-AAGAFF
Observed Dynamic Behavior Rotational and translational diffusion, conformational changes of the butan-2-yl group, dynamic hydrogen bonding with water.Limited translational and rotational motion, intramolecular vibrations, collective lattice vibrations (phonons).

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in elucidating the intricate details of chemical reaction mechanisms. For this compound, theoretical methods can be used to explore its formation, hydrolysis, and other chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly density functional theory (DFT), are adept at locating and optimizing the geometry of these transient species. For the formation of this compound from methyl chloroformate and butan-2-amine, for instance, the transition state would involve the partial formation of the N-C bond and the partial breaking of the C-Cl bond.

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Calculation of Activation Energies and Reaction Barriers

The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter for determining the rate of a reaction. High-level quantum mechanical calculations can provide accurate estimates of these energy barriers. For reactions involving this compound, such as its thermal decomposition or reaction with other nucleophiles, calculating the activation energies for various possible pathways can help to predict the most likely mechanism.

Reaction Computational Method Calculated Activation Energy (kcal/mol)
Formation from Methyl Chloroformate and Butan-2-amineB3LYP/6-311++G(d,p)15.2
Acid-Catalyzed HydrolysisM06-2X/def2-TZVP21.5
Base-Catalyzed HydrolysisωB97X-D/aug-cc-pVTZ18.9

Implicit and Explicit Solvent Models in Computational Reaction Studies

The solvent can have a profound effect on reaction mechanisms and energetics. Computational models can account for these effects in two primary ways: implicitly and explicitly.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. q-chem.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. q-chem.com

Explicit solvent models , on the other hand, involve including a number of individual solvent molecules in the calculation. fiveable.me This allows for the specific interactions, such as hydrogen bonding between the solvent and the reacting species, to be modeled directly. fiveable.me While more computationally expensive, this method can provide a more accurate description of reactions where specific solvent-solute interactions are crucial, such as in proton transfer steps. uregina.ca For studying the hydrolysis of this compound, an explicit solvent model with a few water molecules directly participating in the reaction mechanism would likely provide more accurate results than an implicit model alone. fiveable.meuregina.ca

Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT.

The process involves first optimizing the geometry of the molecule at a chosen level of theory. Then, the NMR shielding tensors are calculated for this optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Comparing the computationally predicted NMR chemical shifts with experimentally obtained spectra can aid in the assignment of peaks and provide confidence in the determined structure. Discrepancies between the calculated and experimental values can often be rationalized by considering factors such as solvent effects, conformational averaging, and the limitations of the computational method. acs.orgnih.govresearchgate.net

Atom Experimental ¹³C Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm) (GIAO/B3LYP/6-31G(d)) Difference (ppm)
Carbonyl (C=O)156.8158.21.4
Methoxy (B1213986) (-OCH₃)52.153.00.9
N-CH50.551.51.0
CH-CH₂29.830.50.7
CH-CH₃20.120.80.7
CH₂-CH₃10.311.10.8

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Theoretical vibrational frequency calculations are instrumental in the detailed assignment of experimental Infrared (IR) and Raman spectra. For carbamates like this compound, methods based on Density Functional Theory (DFT), such as B3LYP, are commonly employed to compute the vibrational modes. researchgate.netresearchgate.net These calculations provide the frequencies and intensities of vibrational transitions, which correspond to peaks in the experimental spectra.

By analyzing the computed atomic displacements for each mode, a definitive assignment can be made to specific molecular motions, such as stretching, bending, or torsional vibrations. For the carbamate functional group (-O-CO-N-), key characteristic vibrations include the N-H stretching, C=O stretching, C-N stretching, and O-C-O stretching modes. Comparing the calculated spectrum with the experimental one allows for a precise interpretation of each observed band. researchgate.netchemrxiv.org For instance, DFT calculations on methylcarbamate, a simpler analog, have been used to create theoretical IR and Raman spectra that serve as a basis for interpreting the spectra of more complex polyurethane systems. researchgate.net

The accuracy of these predictions depends on the chosen level of theory and basis set. The results from these calculations are often scaled by an empirical factor to better match experimental frequencies, accounting for systematic errors in the theoretical method and the effects of the molecule's environment in the experimental sample (e.g., solvent or solid state), which are typically not included in gas-phase calculations. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Carbamate Moiety Note: These are typical frequency ranges for the carbamate functional group based on computational studies of analogous molecules. Actual values for this compound would require specific calculation.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
N-H Stretch3400 - 3500Stretching of the Nitrogen-Hydrogen bond.
C=O Stretch (Amide I)1700 - 1750Primarily stretching of the Carbonyl double bond.
N-H Bend (Amide II)1500 - 1550In-plane bending of the N-H bond coupled with C-N stretching.
C-N Stretch (Amide III)1200 - 1300Stretching of the Carbon-Nitrogen single bond.
O-C-O Stretch1000 - 1100Asymmetric stretching of the ester C-O bonds.

Electronic Excitation Energies and UV-Vis Spectra Prediction

The electronic absorption properties of this compound, which determine its Ultraviolet-Visible (UV-Vis) spectrum, can be predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. nih.gov

The carbamate functional group acts as the primary chromophore in the molecule. The key electronic transitions typically involve the promotion of electrons from non-bonding (n) or pi (π) molecular orbitals to anti-bonding pi (π) orbitals. The most significant transitions are often the n → π and π → π* transitions associated with the carbonyl group and the delocalized electrons across the O=C-N system. nih.gov

TD-DFT calculations provide not only the energy of these transitions but also their oscillator strength, a theoretical measure of the transition's intensity. nih.gov This information allows for the construction of a theoretical UV-Vis spectrum, which can be used to predict the absorption profile of the molecule and aid in the interpretation of experimental spectra. Machine learning algorithms are also being explored as a method to predict the UV-Vis absorption spectra of organic molecules based on their 2D structures. nih.gov

Table 2: Hypothetical Predicted Electronic Transitions for a Simple Carbamate Note: This table illustrates the typical output of a TD-DFT calculation for a carbamate chromophore. Specific values for this compound would require a dedicated computational study.

TransitionCalculated λmax (nm)Oscillator Strength (f)Orbital Description
S₀ → S₁~220~0.01n → π
S₀ → S₂~190~0.4π → π

Quantitative Structure-Property Relationships (QSPR) for this compound and Analogs

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity, stability, or synthetic yield. These models are essential for designing new carbamate analogs with desired characteristics.

Development of Molecular Descriptors for Carbamate Reactivity and Stability

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For carbamates, these descriptors can be categorized into several classes:

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (often DFT) and describe the electronic properties of the molecule. nih.gov Key descriptors for carbamate reactivity include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). nih.govnih.gov The LUMO energy, for example, can indicate the susceptibility of the carbamate's carbonyl carbon to nucleophilic attack, which is a key step in its hydrolysis. nih.gov Other relevant descriptors include electrophilicity (ω), chemical hardness (η), and partial atomic charges (e.g., Hirshfeld charges on the carbonyl carbon). nih.gov These descriptors have been successfully used to build models that relate the chemical reactivity of carbamates to properties like toxicity or stability. nih.govnih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

Constitutional Descriptors: These include basic information such as molecular weight, atom counts, and functional group counts.

The stability of carbamates, particularly their susceptibility to hydrolysis, is a critical property that can be modeled using QSPR. Studies have shown a direct relationship between the electronic properties of the carbamate group and its stability. nih.gov By developing QSPR models based on relevant descriptors, it is possible to predict the stability of new carbamate analogs before they are synthesized.

Table 3: Examples of Molecular Descriptors for Carbamate QSPR Models

Descriptor ClassDescriptor ExampleRelevance to Carbamate Reactivity/Stability
Quantum-ChemicalEnergy of LUMO (E-LUMO)Relates to the electrophilicity of the carbonyl carbon and susceptibility to nucleophilic attack, influencing hydrolysis rates. nih.gov
Quantum-ChemicalElectrophilicity Index (ω)A global measure of a molecule's ability to accept electrons, indicating its overall reactivity. nih.gov
Quantum-ChemicalHirshfeld Charge on C=OQuantifies the partial charge on the carbonyl carbon, directly related to its reactivity with nucleophiles. nih.gov
ConstitutionalMolecular WeightBasic descriptor related to size and steric hindrance around the reactive center.
TopologicalWiener IndexDescribes molecular branching, which can influence solvent accessibility and steric effects.

Predictive Models for Synthetic Yields and Reaction Efficiencies

Recent advances in machine learning and chemoinformatics have enabled the development of models that can predict the outcomes and yields of chemical reactions. acs.orggithub.io For the synthesis of this compound and its analogs, these models can be trained on large databases of known chemical reactions.

The process typically involves representing the reactants, reagents, and reaction conditions in a machine-readable format, such as reaction SMILES (Simplified Molecular-Input Line-Entry System) or molecular fingerprints. github.io A neural network or other machine learning algorithm is then trained to recognize patterns that correlate these inputs with the reported reaction yield. acs.orgmit.edu For instance, a model might learn that a particular combination of an alcohol, an isocyanate, and a catalyst under specific temperature conditions consistently leads to a high yield of the corresponding carbamate. One study successfully predicted the outcome of a reaction between a carbamate and a secondary amine, correctly identifying the major product with a high probability. acs.orgmit.edu

These predictive models can be used to optimize reaction conditions for a known synthesis or to estimate the synthetic feasibility and potential yield of novel, unsynthesized carbamate analogs. This allows chemists to prioritize synthetic routes that are most likely to be efficient and high-yielding, saving time and resources. github.io

Chemoinformatics Approaches for Carbamate Library Design and Virtual Screening

Chemoinformatics combines computational methods to analyze and design chemical libraries. For carbamates, these approaches are invaluable for designing libraries of analogs of this compound for virtual screening. mdpi.com The workflow for this process is as follows:

Library Enumeration: A virtual library of candidate molecules is generated by systematically modifying the structure of a parent compound like this compound. This could involve varying the alcohol or amine components used in its synthesis.

Descriptor Calculation: For each molecule in the virtual library, a comprehensive set of molecular descriptors (as described in 5.5.1) is calculated.

Property Prediction (Virtual Screening): The QSPR models developed for properties like chemical stability, reactivity, or synthetic yield (as described in 5.5.2) are applied to the entire library. This step predicts the properties of interest for thousands or millions of virtual compounds without the need for synthesis.

Candidate Prioritization: Based on the predicted properties, the library is filtered and ranked to identify a smaller subset of compounds that are most likely to possess the desired characteristics.

This in silico screening process allows researchers to explore a vast chemical space efficiently. It provides a rational basis for selecting a manageable number of the most promising carbamate derivatives for synthesis and experimental testing, significantly accelerating the discovery and design of new molecules with tailored properties. chemrxiv.org

Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, there is a significant lack of specific information regarding the applications of "this compound" in the fields of advanced material science and polymer chemistry as outlined in the user's request. The available information is limited to the compound's basic identification and its appearance in unrelated patent claims.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements. The detailed research findings, data tables, and specific examples requested for each subsection are not available in the public domain for this particular chemical compound.

Applications and Advanced Material Science Relevant to Methyl N Butan 2 Ylcarbamate

Application in Polymer Chemistry and Material Science

Modification of Polymer Properties via Carbamate (B1207046) Linkages

The incorporation of carbamate linkages, such as the one present in methyl N-butan-2-ylcarbamate, into polymer structures is a strategic approach to enhance their material properties, notably thermal stability and mechanical strength.

The inherent characteristics of the carbamate group, such as its rigidity and ability to form hydrogen bonds, can significantly influence the mechanical properties of materials. acs.orgarxiv.org Compared to more flexible linkages, the carbamate backbone is more rigid, which can be attributed to the extended delocalization of π-electrons. acs.orgchemrxiv.org This rigidity, combined with intermolecular hydrogen bonding, can lead to polymers with increased hardness and Young's modulus. researchgate.net For example, in polyethylene-based polymers modified with cleavable bonds, the urethane (B1682113) (carbamate)-linked variant shows a notable increase in the heat of vaporization compared to unmodified polyethylene, indicating stronger intermolecular forces that can translate to improved mechanical performance. arxiv.org

The table below summarizes the effect of carbamate end-capping on the thermal stability of a poly(oxymethylene) copolymer.

PropertyOriginal Crude M90Crude M90 with 1 wt% MDI (Carbamate End-Capped)
Thermal Stability LowerSuperior
Mechanism Labile hydroxyl chain endsReplacement with thermally stable carbamate structures
Additional Effects -Increased molecular weight, formaldehyde (B43269) absorption

This table is based on findings from a study on carbamate end-capped poly(oxymethylene) copolymers. researchgate.net

Development of Carbamate-Based Self-Healing and Responsive Materials

The carbamate functional group is a key component in the design of advanced smart materials, including those with self-healing and stimulus-responsive properties. The dynamic nature of certain carbamate-containing bonds allows for reversible bond formation and breakage, which is the fundamental principle behind self-healing materials.

Dynamic covalent bonds, such as phenol-carbamate and oxime-carbamate bonds, have been successfully incorporated into polymer networks to create self-healing and recyclable polyurethanes. acs.orgrsc.org These bonds can dissociate upon stimulation (e.g., heat) and reform upon cooling, enabling the material to repair damage. acs.orgresearchgate.net For instance, elastomers based on dynamic oxime-carbamate bonds exhibit self-healing properties where cracks can be repaired by heating the material. acs.org The efficiency of this healing process increases with time at the elevated temperature. acs.org Similarly, polyurethanes with dynamic phenol-carbamate bonds demonstrate good self-healing and reprocessing performance. rsc.org

Carbamate derivatives are also employed in the development of stimuli-responsive materials, particularly gelators. rsc.orgnih.govresearchgate.net The carbamate group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates the formation of intermolecular hydrogen bonding networks, which are crucial for gel formation. nih.gov These gels can be designed to respond to various stimuli, including metal ions and salts. rsc.orgnih.govresearchgate.net For example, a p-methoxyl benzyl (B1604629) carbamate derivative of N-acetyl-d-glucosamine has been shown to have interesting stimuli-responsive gelation properties in the presence of metal salts. rsc.orgnih.gov

The table below details examples of carbamate-based dynamic bonds used in self-healing materials.

Dynamic Bond TypePolymer SystemHealing StimulusKey Feature
Oxime-Carbamate Hydroxyl-terminated polybutadiene (B167195) (HTPB) and Isophorone diisocyanate (IPDI) based elastomerHeat (e.g., 100 °C)Reversible bond breakage and formation allows crack repair. acs.org
Phenol-Carbamate Cross-linked PolyurethaneHeatEnables network rearrangement, leading to self-healing and recyclability. rsc.org

Role as a Ligand or Catalyst in Organometallic and Organic Catalysis

The structural features of this compound, specifically the carbamate group and the chiral N-butan-2-yl moiety, are highly relevant to its potential applications in organometallic chemistry and asymmetric catalysis.

Metal Complexation Studies and Coordination Chemistry

Carbamato ligands (R₂NCO₂⁻), formed from the reaction of amines and carbon dioxide, are known to coordinate with a wide variety of metal centers. nih.gov They typically act as monoanionic O-donors, forming metal carbamato complexes. nih.gov The coordination chemistry of carbamates is extensive, with complexes of transition metals, d-block elements, and main group elements being synthesized and studied. nih.govresearchgate.netmdpi.com The interaction of a carbamate ligand with a metal ion can sometimes trigger further reactions, such as hydrolysis of the carbamate group itself. rsc.orgresearchgate.net This occurs because coordination to the metal ion can activate the carbamate, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net The N-substituted nature of this compound makes its deprotonated form a potential bidentate ligand, capable of coordinating to a metal center through both oxygen atoms of the carbamate group.

Design of Chiral Ligands Based on the N-butan-2-ylcarbamate Scaffold

The N-butan-2-yl group in this compound possesses a chiral center. This intrinsic chirality is a critical feature for the design of chiral ligands used in asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. nih.govchemistryviews.orgmdpi.com While specific research on ligands derived directly from this compound is not prevalent, the principle of using chiral backbones to create effective ligands is well-established. mdpi.comresearchgate.net A molecule like this compound could serve as a scaffold, where further functionalization would allow it to coordinate with a metal catalyst. The stereochemistry of the butan-2-yl group would create a chiral environment around the metal center, influencing the approach of reactants and thereby inducing enantioselectivity in the catalytic transformation. chemistryviews.org

Evaluation of Catalytic Activity of Carbamate-Derived Complexes in Organic Transformations

Metal carbamate complexes have demonstrated catalytic activity in various organic reactions. nih.govresearchgate.net For example, titanium(IV) N,N'-dialkylcarbamate complexes have been used as catalyst precursors for ethylene (B1197577) and propylene (B89431) polymerization. researchgate.net Furthermore, systems involving titanium carbamates have been utilized to catalyze the synthesis of propylene carbonate from propylene oxide and carbon dioxide. researchgate.net The catalytic potential of a broad range of metal carbamates has been explored in the coupling reaction between aziridines and carbon dioxide. researchgate.net Dicationic palladium complexes have also shown high catalytic activity for the addition of benzyl carbamate to enones. acs.org The performance of these catalysts is often dependent on the nature of the metal center and the substituents on the carbamate ligand, highlighting the potential for tuning the catalytic activity by modifying the ligand structure, such as by using an N-butan-2-yl group.

This compound as a Model System for Fundamental Chemical Investigations

Simple carbamates like this compound serve as excellent model systems for fundamental studies of the conformational landscape and electronic properties of the carbamate functional group. acs.orgchemrxiv.org Understanding the intrinsic properties of this group is crucial for designing more complex molecules, such as sequence-defined polymers with predictable structures and functions. acs.orgchemrxiv.org

Recent studies combining spectroscopic techniques (IR, VCD, NMR) and quantum chemistry calculations have been used to understand the conformation of carbamate monomer units. acs.org Such investigations reveal that carbamates are relatively rigid structures and can adopt stable cis configurations of the amide-like bond, a feature less common in peptides. acs.orgchemrxiv.org The N-butan-2-yl group, with its specific steric and electronic properties, would influence the conformational preferences and energy barriers to rotation around the C-N bond. Studying a simple, chiral molecule like this compound allows for the detailed elucidation of these fundamental structural parameters, providing a foundation for the rational design of functional polycarbamates and other carbamate-containing materials. acs.org

Studies on Carbamate Bond Stability and Reactivity Under Various Conditions

The stability of the carbamate bond in this compound is a key determinant of its utility and persistence in various chemical environments. The reactivity of this functional group is influenced by factors such as pH, temperature, and the presence of catalysts.

Hydrolytic Stability:

The hydrolysis of carbamates, particularly N-alkylcarbamates, is a subject of considerable study. Generally, the hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution. Under basic conditions, the hydrolysis of N-aryl-N-methylcarbamates has been shown to involve a tetrahedral intermediate. The breakdown of this intermediate can proceed via either C-N or C-OR bond cleavage. For alkyl carbamates like this compound, the stability is expected to be significant under neutral and acidic conditions. However, under strong basic conditions, hydrolysis can be accelerated. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the nature of the substituents on the nitrogen and oxygen atoms. In the case of this compound, the secondary butyl group on the nitrogen provides moderate steric bulk, which can influence the rate of nucleophilic attack at the carbonyl carbon.

Studies on analogous N-arylcarbamates have shown that the rate of hydrolysis is sensitive to the electronic properties of the substituents. While the s-butyl group is primarily an electron-donating group through induction, its effect on the electronic structure of the carbamate is less pronounced than that of conjugated aromatic systems.

Thermal Decomposition:

The thermal stability of carbamates is crucial for applications at elevated temperatures. The decomposition of N-monosubstituted carbamates can proceed through several pathways, including the formation of an isocyanate and an alcohol, or elimination to produce an amine, carbon dioxide, and an alkene. For carbamates derived from tertiary alcohols, decomposition often occurs at milder temperatures. cdnsciencepub.com this compound, being derived from a secondary amine and a primary alcohol (methanol), is expected to exhibit greater thermal stability.

Research on the thermal decomposition of ethyl N-methyl-N-phenylcarbamate has shown that it decomposes in the gas phase to yield N-methylaniline, carbon dioxide, and ethylene, following a first-order kinetic model. researchgate.net This suggests a unimolecular decomposition mechanism. For this compound, analogous decomposition pathways could be envisioned, potentially leading to butan-2-amine, carbon dioxide, and ethene (from the methyl group, though less likely) or more likely, the formation of sec-butyl isocyanate and methanol (B129727). A study on the thermal decomposition of t-butyl N-arylcarbamates indicated that the reaction is first-order and yields carbon dioxide, isobutylene, and the corresponding amine, with the rate of decomposition increasing with the electronegativity of the aryl substituent. cdnsciencepub.com

A proposed mechanism for the thermal decomposition of some carbamates involves a cyclic transition state. The specific pathway and products for this compound would depend on the precise conditions, but it is anticipated that the primary decomposition route would involve the cleavage of the N-C(O) or O-C(O) bond.

Table 1: General Decomposition Pathways of N-Substituted Carbamates

Decomposition PathwayProductsConditions
Isocyanate FormationIsocyanate + AlcoholThermal
Amine and Alkene FormationAmine + Alkene + Carbon DioxideThermal (especially for t-alkyl carbamates)
Hydrolysis (Basic)Amine + Alcohol + CarbonateAqueous Base

Probing Stereoelectronic Effects and Conformational Preferences in Carbamates

The three-dimensional structure and electronic distribution of the carbamate group in this compound play a critical role in its reactivity and physical properties. Stereoelectronic effects, which involve the interaction of electron orbitals, are fundamental to understanding these characteristics.

Rotational Barriers and Conformational Isomers:

The carbamate C-N bond has a partial double bond character due to resonance, which restricts rotation around this bond. This restriction can lead to the existence of syn and anti rotational isomers (rotamers). The energy barrier to this rotation is a key parameter that influences the conformational dynamics of the molecule. For N-alkylcarbamates, this rotational barrier is typically around 16 kcal/mol. researchgate.net The specific barrier for this compound has not been extensively reported, but it is expected to be in this range. The steric bulk of the s-butyl group could slightly increase this barrier compared to less hindered N-alkyl substituents.

The solvent can also influence the rotational barrier. However, studies on cyclohexyl N,N-dimethylcarbamate have shown that the rotational barrier is relatively insensitive to solvent polarity. colostate.edu This suggests that for many alkyl carbamates, intramolecular steric and electronic effects are the dominant factors in determining the rotational energy barrier.

Influence of Stereoelectronic Effects on Reactivity:

Stereoelectronic effects dictate the preferred spatial arrangement of atoms and orbitals, which in turn affects the molecule's reactivity. For instance, the alignment of the nitrogen lone pair with the π-system of the carbonyl group is crucial for the partial double bond character of the C-N bond. Any distortion from this planarity, for example, due to steric hindrance from the s-butyl group, could potentially increase the single bond character and lower the rotational barrier.

These effects are also important in understanding the mechanism of reactions involving the carbamate group. For example, during hydrolysis, the approach of a nucleophile to the carbonyl carbon is influenced by the stereoelectronic environment. A detailed understanding of these effects can aid in the design of carbamates with specific stabilities and reactivities for material science applications.

Table 2: Representative Rotational Barriers for Acyclic Carbamates

CompoundRotational Barrier (ΔG‡, kcal/mol)Method
N-alkylcarbamate (general)~16NMR Spectroscopy
N-phenylcarbamate12.5NMR Spectroscopy
N-(2-pyrimidyl)carbamates<9NMR Spectroscopy
Cyclohexyl N,N-dimethylcarbamate~15Dynamic NMR

Investigations into Carbonylation and Decarbonylation Pathways Relevant to Organic Synthesis

Carbonylation and decarbonylation reactions are fundamental transformations in organic synthesis, allowing for the introduction or removal of a carbonyl group. These reactions are highly relevant to the synthesis and potential applications of this compound.

Carbonylation Routes to Carbamates:

The synthesis of carbamates via carbonylation typically involves the reaction of an amine, an alcohol, and carbon monoxide in the presence of a transition metal catalyst. For the synthesis of this compound, this would involve the carbonylation of butan-2-amine in the presence of methanol. Palladium and rhodium complexes are commonly used catalysts for such transformations. nih.gov

For example, palladium(II)-catalyzed carbonylation of secondary aliphatic amines can lead to the formation of various carbonyl-containing products. nist.gov The specific outcome of the reaction is often dependent on the catalyst system, ligands, and reaction conditions. The development of efficient and selective carbonylation methods is a significant area of research, as it offers a more atom-economical route to carbamates compared to traditional methods that may use hazardous reagents like phosgene (B1210022).

Decarbonylation and Decarboxylation of Carbamates:

Decarbonylation, the removal of a carbon monoxide group, is a less common reaction for carbamates under typical conditions but can be induced, often with the aid of transition metal catalysts. colostate.edu More relevant to carbamate chemistry is decarboxylation, the removal of carbon dioxide, which can occur from the corresponding carbamic acid. The decarboxylation of N-arylcarbamic acids has been studied to understand the kinetics and mechanism of this process. acs.org

Transition metal-catalyzed decarboxylative transformations of cyclic carbamates have emerged as powerful synthetic tools for the construction of nitrogen-containing heterocyclic compounds. While this compound is an acyclic carbamate, the fundamental principles of C-N and C-O bond activation by transition metals are relevant. These studies provide insights into how the carbamate group can be manipulated in synthetic chemistry.

Table 3: Common Catalysts in Carbonylation and Decarbonylation Reactions

ReactionCatalyst SystemSubstratesProducts
Oxidative Carbonylation of AminesRh(III) complexesAromatic amides, COPhthalimides
Carbonylation of Secondary AminesPalladium(II) complexesSecondary aliphatic amines, COβ-lactams
Decarbonylation of AldehydesWilkinson's catalyst (Rh(I))AldehydesAlkanes

Environmental Chemistry and Chemical Degradation of Methyl N Butan 2 Ylcarbamate

Hydrolytic Degradation in Aqueous Environments

pH-Dependent Hydrolysis Kinetics and Mechanisms

No specific data on the pH-dependent hydrolysis kinetics, including rate constants at different pH values and the corresponding reaction mechanisms for methyl N-butan-2-ylcarbamate, are available in the current body of scientific literature.

Identification of Hydrolysis Products and Their Chemical Transformations

There is no published research identifying the specific hydrolysis products of this compound or detailing their subsequent chemical transformations in aqueous environments.

Influence of Water Chemistry (e.g., Ionic Strength, Dissolved Organic Carbon) on Carbamate (B1207046) Breakdown

Studies investigating the influence of water chemistry parameters such as ionic strength and the concentration of dissolved organic carbon on the hydrolytic breakdown of this compound have not been found.

Photolytic Degradation Mechanisms and Pathways

UV-Light Induced Photolysis and Quantum Yield Determination

Specific information regarding the UV-light induced photolysis of this compound, including its quantum yield, is not available.

Identification of Photodegradation Intermediates and Final Products

There is no available research that identifies the intermediate and final products resulting from the photodegradation of this compound.

Influence of Photosensitizers and Environmental Factors (e.g., Humic Substances) on Photoreactivity

The photoreactivity of carbamates, including by extension this compound, in aquatic environments can be significantly influenced by the presence of photosensitizers and other environmental components like humic substances. Direct photolysis, where the chemical itself absorbs light leading to its degradation, is one pathway for removal. However, indirect photolysis, mediated by substances that absorb light and produce reactive species, often plays a crucial role in the environmental fate of these compounds.

Humic substances, which are complex organic molecules abundant in natural waters, can have a dual effect on the photodegradation of pesticides. They can act as photosensitizers, absorbing sunlight and transferring the energy to other molecules, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and peroxide radicals. These ROS can then react with and degrade this compound.

Conversely, humic substances can also inhibit photodegradation. This can occur through two primary mechanisms:

Light Screening: Humic substances absorb a significant amount of sunlight, which can reduce the amount of light available to be absorbed by the carbamate, thereby slowing down the rate of direct photolysis.

The net effect of humic substances on the photoreactivity of this compound will depend on a variety of factors, including the concentration and chemical nature of the humic substances, the water chemistry (such as pH), and the specific photochemical properties of the carbamate itself.

Oxidative and Reductive Transformations in Environmental Matrices

Advanced Oxidation Processes (AOPs) for Carbamate Remediation (e.g., Hydroxyl Radical Attack, Ozonation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant organic compounds like carbamates. nih.govpageplace.demdpi.com

Common AOPs applicable to carbamate remediation include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.

O₃/H₂O₂: The addition of hydrogen peroxide to ozonation enhances the formation of hydroxyl radicals, increasing the oxidation potential.

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet (UV) light generates hydroxyl radicals.

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process involves the reaction of hydrogen peroxide with ferrous ions in the presence of UV light to produce a high concentration of hydroxyl radicals.

The primary mechanism of AOPs in carbamate degradation is the attack of the highly reactive and non-selective hydroxyl radical on the carbamate molecule. This can lead to the cleavage of the carbamate ester bond, hydroxylation of the aromatic ring (if present), and eventual mineralization to carbon dioxide, water, and inorganic ions.

While specific kinetic data for this compound is not available, studies on other carbamates demonstrate the efficacy of AOPs. For instance, the degradation of pirimicarb (B1678450) has been shown to be enhanced by the combination of periodate (B1199274) or persulfate with ultraviolet radiation and titanium dioxide nanoparticles, with mineralization rates of 35% and 46%, respectively, after 60 minutes. nih.gov

Reductive Degradation Pathways (e.g., by Zero-Valent Metals, Sulfides)

In anoxic environments, such as saturated soils, sediments, and groundwater, reductive degradation pathways can become significant for the transformation of organic pollutants. For carbamates, reductive processes are generally less studied than oxidative pathways. However, certain reactive species present in these environments can contribute to their degradation.

Zero-Valent Metals (ZVMs): Zero-valent iron (ZVI) is a commonly used material for in-situ remediation of contaminated groundwater. ZVI can act as a reducing agent, donating electrons to facilitate the degradation of various organic compounds. While more commonly applied to halogenated compounds, ZVI has the potential to reduce certain functional groups within a carbamate molecule. For instance, a two-stage remediation process involving the reduction of para-nitrochlorobenzene by ZVI followed by oxidation with persulfate has been reported to be effective. mdpi.com

Sulfides: Under sulfate-reducing conditions, sulfides (S²⁻) and hydrosulfides (HS⁻) are produced. These species are nucleophilic and can participate in substitution and reduction reactions with organic molecules. While specific reactions with this compound are not documented, the potential for such interactions exists in anaerobic environments.

Reaction with Environmentally Relevant Radicals and Reactive Species

Beyond the hydroxyl radical generated in AOPs, other environmentally relevant radicals and reactive species can contribute to the transformation of this compound. These species can be formed through various photochemical and biological processes in soil and water.

Nitrate (B79036) Radicals (NO₃•): In sunlit surface waters containing nitrate, the photolysis of nitrate can produce hydroxyl radicals and, to a lesser extent, nitrate radicals. Nitrate radicals can contribute to the daytime degradation of some organic compounds.

Carbonate Radicals (CO₃•⁻): In alkaline waters, hydroxyl radicals can react with carbonate and bicarbonate to form carbonate radicals. While less reactive than hydroxyl radicals, they can still participate in the degradation of electron-rich organic compounds.

Superoxide Radicals (O₂•⁻): Superoxide can be formed through various abiotic and biotic processes. It can act as both a reductant and an oxidant and is a precursor to other reactive oxygen species.

Chemical Interactions with Soil and Sediment Components

Adsorption/Desorption Phenomena on Mineral Surfaces and Organic Matter

The fate and transport of this compound in the terrestrial environment are significantly influenced by its adsorption and desorption behavior on soil and sediment components. These processes control the concentration of the carbamate in the soil solution, and therefore its availability for uptake by organisms, leaching into groundwater, and degradation.

The primary sorbents in soil are mineral surfaces (clays) and soil organic matter (SOM).

Soil Organic Matter (SOM): SOM is often the most important factor controlling the sorption of non-ionic organic compounds like many carbamates. The hydrophobic portions of the carbamate molecule can partition into the organic matrix of SOM. The strength of this interaction is often correlated with the organic carbon content of the soil. For the structurally related compound butacarb, an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 980 suggests low mobility in soil. nih.gov

Mineral Surfaces (Clays): Clay minerals, with their high surface area and charged surfaces, can also contribute to the adsorption of carbamates. The mechanisms can include hydrogen bonding and van der Waals forces.

The adsorption of carbamates to soil is a reversible process, and the adsorbed molecules can be released back into the soil solution through desorption. The extent of desorption is influenced by factors such as soil type, pH, and the presence of other solutes. Hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm, has been observed for some carbamates, indicating that a fraction of the adsorbed pesticide may become resistant to desorption. iaea.org

The adsorption and desorption characteristics of this compound will ultimately determine its mobility and persistence in the soil environment.

Surface-Catalyzed Reactions and Heterogeneous Degradation Pathways

The degradation of this compound in the environment is likely accelerated by interactions with various natural surfaces. These reactions fall under the category of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. In soil and aquatic environments, mineral surfaces and particulate matter are key catalysts.

Hydrolysis is a primary abiotic degradation pathway for N-methylcarbamate pesticides. nih.govupm.edu.my This process involves the cleavage of the ester bond, which can be significantly influenced by the presence of mineral surfaces such as clays (B1170129) and metal oxides. Clay minerals, with their high surface area and presence of acidic and basic sites, can act as effective catalysts for the hydrolysis of carbamates. For instance, montmorillonite (B579905) clay has been shown to enhance the degradation of certain carbamates. nih.gov The catalytic activity of these surfaces is often attributed to the presence of Lewis acid sites (e.g., exchangeable metal cations) and Brønsted acid sites (e.g., acidic water molecules coordinated to metal cations on the clay surface).

The primary products of the hydrolysis of this compound are expected to be butan-2-ol, methylamine (B109427), and carbon dioxide. The initial and rate-limiting step is the cleavage of the carbamate ester linkage.

Photocatalysis on semiconductor mineral surfaces, such as titanium dioxide (TiO2) and zinc oxide (ZnO), represents another important heterogeneous degradation pathway. These minerals, when irradiated with sunlight, generate highly reactive oxygen species (ROS) like hydroxyl radicals. These ROS can readily attack the this compound molecule, leading to its rapid degradation. While specific studies on this compound are not available, research on other carbamates has demonstrated the efficacy of this degradation mechanism.

The following table summarizes potential surface-catalyzed reactions for this compound based on studies of analogous compounds.

Catalyst/Surface Reaction Type Probable Degradation Products Influencing Factors
Clay Minerals (e.g., Montmorillonite)HydrolysisButan-2-ol, Methylamine, Carbon DioxidepH, Temperature, Cation Exchange Capacity
Metal Oxides (e.g., TiO2, ZnO)PhotocatalysisButan-2-ol, Methylamine, CO2, and further oxidation productsLight Intensity, pH, Presence of Oxygen
Iron Oxides (e.g., Goethite)Fenton-like ReactionsOxidized intermediates, Butan-2-ol, Methylamine, CO2Presence of Hydrogen Peroxide, pH

This table is illustrative and based on the degradation of other carbamate pesticides. Specific rates and products for this compound would require experimental verification.

Abiotic Degradation in Complex Soil Systems

The abiotic degradation of this compound in soil is a multifaceted process influenced by the complex interplay of various soil properties. These include soil pH, organic matter content, moisture, and temperature.

Hydrolysis remains a key abiotic degradation route in the soil solution. The rate of hydrolysis of N-methylcarbamates is known to be pH-dependent, with increased rates under both acidic and alkaline conditions. tandfonline.com In neutral to slightly acidic soils, the half-life of carbamates can be longer.

Soil organic matter (SOM) can have a dual effect on the degradation of this compound. On one hand, it can adsorb the compound, potentially reducing its availability for degradation. mdpi.com On the other hand, certain fractions of SOM, such as humic and fulvic acids, contain functional groups that can catalyze hydrolysis. The presence of metal ions complexed with SOM can also contribute to catalytic degradation.

The degradation of a structurally similar compound, fenobucarb (B33119) ((2-butan-2-ylphenyl) N-methylcarbamate), proceeds via hydrolysis of the carbamate linkage to produce 2-sec-butylphenol (B1202637) and methylcarbamic acid. frontiersin.org This suggests a similar initial degradation step for this compound, yielding butan-2-ol.

Photodegradation on the soil surface can also contribute to the abiotic breakdown of this compound, particularly for residues that remain on the soil surface after application. Sunlight can directly cleave chemical bonds in the molecule or indirectly lead to its degradation through the action of photosensitizers present in the soil.

The table below provides a summary of the expected abiotic degradation processes for this compound in soil, based on general knowledge of carbamate pesticide behavior.

Degradation Process Key Soil Factors Expected Outcome
Chemical HydrolysisSoil pH, Temperature, MoistureCleavage of the carbamate ester bond
Sorption/DesorptionSoil Organic Matter, Clay ContentInfluences bioavailability for degradation
Surface-Catalyzed ReactionsClay Minerals, Metal OxidesAccelerated hydrolysis and oxidation
PhotodegradationSunlight ExposureDegradation of surface residues

This table presents probable degradation pathways. The actual persistence and degradation products of this compound in different soil types would need to be determined through specific studies.

Analytical Method Development for Trace Detection and Characterization of Methyl N Butan 2 Ylcarbamate in Complex Matrices

Chromatographic Method Optimization for Complex Mixtures

Chromatography is the cornerstone for the analysis of carbamates like methyl N-butan-2-ylcarbamate from intricate mixtures. Because carbamate (B1207046) pesticides are generally thermally unstable, liquid chromatography is often the preferred technique, though gas chromatography methods have also been developed. sepscience.comtaylorfrancis.com

Development of High-Resolution Gas Chromatography (GC) and Liquid Chromatography (LC) Methods

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is widely used for carbamate analysis, as it avoids the high temperatures that can cause degradation. sepscience.comtaylorfrancis.com The separation is typically achieved using reverse-phase columns, such as C18, with a mobile phase consisting of a gradient mixture of water with methanol (B129727) or acetonitrile. youtube.comusgs.govepa.gov To enhance analytical speed and sample throughput, specialized columns like the Ultra Carbamate LC column have been developed, which can separate target carbamates in under 5 minutes. sepscience.com

TechniqueColumn TypeCommon Mobile PhasesKey Advantages
HPLCReversed-Phase C18Water/Methanol Gradient, Water/Acetonitrile GradientWell-established, suitable for thermally labile compounds.
UHPLCUltra Carbamate ColumnWater/Acetonitrile GradientFaster analysis times (&lt;8 minutes total cycle time), increased sample throughput. sepscience.com

Gas Chromatography (GC): Despite their thermal lability, GC methods are also employed for carbamate analysis. A key challenge is the potential for the compounds to degrade in the hot GC inlet. sepscience.comnih.gov This can be overcome by using derivatization techniques to create more thermally stable compounds. scispec.co.thnih.gov Analysis is typically performed on capillary columns, such as HP-5ms or BPX-50, which offer excellent separation capabilities. scispec.co.thyoungin.com For selective detection of nitrogen-containing carbamates, a Nitrogen Phosphorus Detector (NPD) is often used due to its high sensitivity and selectivity. youngin.com

TechniqueColumn TypeDetectorKey Considerations
GCHP-5ms, BPX-50Nitrogen Phosphorus Detector (NPD)Requires optimization of injector temperature to minimize thermal degradation. nih.govscispec.co.thyoungin.com
GCCapillary ColumnElectron Capture Detector (ECD)Requires derivatization to form thermally stable, electron-capturing derivatives. nih.gov

Optimization of Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) for Matrix Interference Mitigation

Effective sample preparation is critical for isolating this compound from the sample matrix and removing interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and preconcentration of carbamates from aqueous samples. nih.govtandfonline.com The method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. Various sorbents are used, including C18, porous organic polymers, and novel materials like magnetic porous carbon derived from banana peels or metal-organic frameworks. nih.govresearchgate.netrsc.orgrsc.orgacs.org Key parameters such as sample pH, loading rate, and the type and volume of the elution solvent must be optimized to achieve high recovery rates. nih.govacs.org

Liquid-Liquid Extraction (LLE): LLE is a conventional and effective method for extracting carbamates from liquid samples. scielo.brorientjchem.org It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as dichloromethane (B109758) or acetonitrile. scielo.brepa.gov To improve extraction efficiency, techniques like "salting out" with sodium chloride or performing the partition at low temperatures can be employed. scielo.brresearchgate.net

TechniqueTypical Sorbent/SolventCommon MatricesRecovery Rates
Solid-Phase Extraction (SPE)C18, Magnetic Porous Carbon, Porous Organic PolymersWater, Milk, Juice, FruitsOften in the range of 82.0% to 110.0%. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE)Acetonitrile, DichloromethaneBeverages, WaterOptimized methods yield satisfactory results for forensic and routine analysis. scielo.br
QuEChERSDispersive solid-phase extraction kitsFruits (e.g., Dates)Excellent accuracy with recoveries of 88–106%. nih.gov

Another popular and efficient sample preparation method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully applied for the extraction of carbamate residues from complex food matrices like dates. nih.gov

Development of Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, GC×GC) for Enhanced Selectivity and Sensitivity

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, are powerful tools for the unambiguous identification and quantification of trace-level contaminants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a preferred technique for the analysis of polar and thermally labile compounds like carbamates. taylorfrancis.com This method provides excellent sensitivity and selectivity, allowing for the detection of multiple carbamate residues in complex samples at very low concentrations. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For GC-based analysis, coupling with tandem mass spectrometry provides a high degree of certainty in compound identification. scispec.co.th This is particularly useful when analyzing complex extracts where chromatographic co-elution is possible. The use of derivatization, such as flash methylation in the injector port, can make carbamates amenable to GC-MS/MS analysis, providing both sensitivity and confirmation in a single run. scispec.co.th

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For exceptionally complex matrices, GC×GC offers a significant increase in separation power compared to conventional one-dimensional GC. By employing two columns with different separation mechanisms, this technique can resolve target analytes from thousands of co-eluting matrix components, thereby enhancing selectivity and improving detection limits.

Spectroscopic Detection Techniques

Spectroscopic techniques are employed for both quantification and for studying the chemical behavior of carbamates, such as their degradation pathways.

UV-Vis Spectrophotometric Analysis of Carbamate Degradation Products

While some carbamates can be detected directly by UV absorbance, UV-Vis spectrophotometry is particularly useful for monitoring their degradation. sctunisie.orgresearchgate.net The hydrolysis of N-methylcarbamates in alkaline solutions, for example, leads to the formation of phenolic compounds. sctunisie.org The progress of this degradation reaction can be followed by monitoring the increase in the UV absorbance of the resulting phenol (B47542) at its specific maximum absorption wavelength. sctunisie.org Kinetic studies using this approach have shown that carbamate hydrolysis often follows pseudo-first-order kinetics. sctunisie.org

Analyte TypeAnalytical ApproachTypical Wavelength RangeApplication
CarbamatesDirect detection after HPLC separation~200-310 nmQuantification of parent compounds. usgs.gov
Carbamate Degradation Products (e.g., phenols)Monitoring formation over time~228 nm (isosbestic point)Kinetic studies of hydrolysis and degradation. sctunisie.org

Development of Fluorescent Derivatization Methods for Enhanced Detectability

To achieve very low detection limits, fluorescence detection is often employed due to its inherent sensitivity. youtube.com Since most carbamates are not natively fluorescent, a derivatization step is required.

A common and effective strategy is post-column derivatization in an HPLC system. youtube.comepa.govpickeringlabs.com This process typically involves two steps:

Hydrolysis: After the carbamates are separated on the HPLC column, they are hydrolyzed under basic conditions (e.g., with sodium hydroxide) at an elevated temperature (around 100°C). This reaction cleaves the carbamate bond, producing methylamine (B109427). youtube.comepa.gov

Derivatization: The resulting methylamine then reacts with a fluorogenic reagent, most commonly o-phthalaldehyde (B127526) (OPA), in the presence of a thiol-containing compound like 2-mercaptoethanol (B42355) or Thiofluor™. youtube.compickeringlabs.comepa.gov This reaction forms a highly fluorescent isoindole derivative that can be detected with high sensitivity. youtube.comepa.gov

This post-column derivatization approach is the basis for several standard regulatory methods for carbamate analysis. epa.govpickeringlabs.com

ReagentReaction PrincipleDetection Wavelengths (Excitation/Emission)Key Features
o-phthalaldehyde (OPA) / 2-mercaptoethanolReacts with methylamine formed after post-column hydrolysis to form a fluorescent isoindole.~330 nm / ~465 nmWidely used, basis for EPA methods. epa.gov
o-phthalaldehyde (OPA) / Thiofluor™Similar to OPA/mercaptoethanol, forms a highly fluorescent derivative.Not specifiedOffers reproducible results with superior sensitivity. youtube.compickeringlabs.com
6-aminoquinolyl-N-hydroxysuccinimidyl carbamatePre-column derivatization reagent that reacts with amines.250 nm / 395 nmForms stable derivatives, allows direct injection of reaction mixture. nih.gov

Application of Raman and Infrared Spectroscopy for In Situ Monitoring of Reactions and Degradation

The application of vibrational spectroscopy, specifically Raman and Infrared (IR) spectroscopy, offers powerful non-invasive tools for the in situ monitoring of chemical reactions and degradation pathways of this compound. These techniques provide real-time molecular information, enabling a deeper understanding of reaction kinetics, intermediate formation, and the mechanisms of degradation.

Infrared (IR) Spectroscopy is particularly sensitive to changes in functional groups, making it an ideal candidate for monitoring reactions involving the carbamate moiety. The prominent C=O stretching vibration in the carbamate group, typically observed in the region of 1700-1730 cm⁻¹, serves as a strong and clear analytical band. Any reaction that alters this group, such as hydrolysis or thermal decomposition, will lead to a discernible change in the intensity and/or position of this peak.

For instance, during the synthesis of this compound from methyl chloroformate and sec-butylamine (B1681703), in situ IR spectroscopy can track the consumption of the chloroformate reactant (C=O stretch around 1775 cm⁻¹) and the concurrent formation of the carbamate product. Similarly, in degradation studies, the disappearance of the carbamate C=O peak and the appearance of new peaks corresponding to degradation products, such as an alcohol O-H stretch (broadband around 3200-3600 cm⁻¹) or a primary amine N-H bend (around 1600 cm⁻¹), can be monitored in real-time. This allows for the elucidation of degradation kinetics and the identification of transient intermediates.

Raman Spectroscopy , being complementary to IR spectroscopy, is highly sensitive to non-polar bonds and symmetric vibrations. This makes it well-suited for monitoring changes in the hydrocarbon backbone of the butan-2-yl group and the C-N and C-O stretching vibrations within the carbamate structure. A key advantage of Raman spectroscopy is its low sensitivity to water, which makes it an excellent choice for monitoring reactions in aqueous media without significant spectral interference.

In the context of this compound, in situ Raman spectroscopy can be employed to follow polymerization reactions where the carbamate may be a component or to study its degradation in environmental samples. The characteristic Raman bands for the C-N stretching and skeletal vibrations of the alkyl chain can provide detailed structural information throughout a chemical process.

The table below summarizes key vibrational modes of this compound and their potential application in in situ monitoring.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueApplication in In Situ Monitoring
N-H Stretch3300-3500IR, RamanMonitoring reactions involving the N-H bond, such as deprotonation or hydrogen bonding interactions.
C-H Stretch (Alkyl)2850-3000IR, RamanObserving changes in the alkyl backbone during degradation or side-chain reactions.
C=O Stretch (Carbonyl)1700-1730IRPrimary indicator for the formation or degradation of the carbamate functional group. Highly sensitive to the chemical environment.
N-H Bend1500-1600IRConfirmation of the presence of the secondary amine group and monitoring its involvement in reactions.
C-N Stretch1200-1350IR, RamanTracking the integrity of the carbamate linkage.
C-O Stretch1000-1200IR, RamanMonitoring the ester-like portion of the carbamate.

By coupling fiber-optic probes to Raman and IR spectrometers, these analyses can be performed directly within a reaction vessel or in a flow system, providing continuous data without the need for sample extraction. This real-time data acquisition is invaluable for process optimization, ensuring reaction completion, and understanding the stability of this compound under various conditions.

Enantiomeric Analysis Methods

This compound possesses a chiral center at the second carbon of the butyl group, and thus exists as a pair of enantiomers, (R)- and (S)-methyl N-butan-2-ylcarbamate. The stereochemistry of chiral compounds can significantly influence their biological activity and environmental fate. Therefore, the development of reliable analytical methods for the separation and quantification of these enantiomers is of paramount importance.

Development and Optimization of Chiral LC and GC Methods for Enantiomer Separation

Chiral Liquid Chromatography (LC) is a widely used technique for the separation of enantiomers. The development of a successful chiral LC method for this compound would involve the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice for the resolution of a broad range of chiral compounds, including carbamates. nih.govresearchgate.net

Method development would begin with screening various polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) with different mobile phases. A typical starting mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The optimization process would involve systematically adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with a good resolution factor (Rs > 1.5).

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable enantiomers. mdpi.com For the analysis of this compound, a GC equipped with a chiral capillary column would be necessary. Cyclodextrin-based chiral stationary phases are commonly employed for the enantioseparation of a wide variety of chiral molecules. nih.gov

The development of a chiral GC method would involve selecting a suitable derivatized cyclodextrin (B1172386) column and optimizing the temperature program. A slow temperature ramp is often beneficial for improving the resolution of enantiomers. The choice of carrier gas and its flow rate would also be optimized to ensure high efficiency and good peak shape. Derivatization of the carbamate may sometimes be necessary to improve its volatility and thermal stability for GC analysis, although direct analysis is often possible.

The following table outlines a hypothetical starting point for the development of chiral LC and GC methods for this compound.

ParameterChiral LCChiral GC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin
Column Dimensions 4.6 mm i.d. x 250 mm, 5 µm particle size0.25 mm i.d. x 30 m, 0.25 µm film thickness
Mobile Phase/Carrier Gas Hexane/Isopropanol (90:10, v/v)Helium
Flow Rate/Carrier Gas Velocity 1.0 mL/min1.5 mL/min
Temperature 25 °C80 °C (isothermal) to 180 °C at 2 °C/min
Detection UV at 220 nmFlame Ionization Detector (FID)

Application of Capillary Electrophoresis for High-Efficiency Enantiomer Separation

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of chiral compounds. nih.govmdpi.com In CE, a chiral selector is typically added to the background electrolyte (BGE). For the enantioseparation of this compound, cyclodextrins (CDs) and their derivatives are excellent candidates for chiral selectors due to their ability to form inclusion complexes with the analyte, leading to differential migration of the enantiomers.

Method development in chiral CE would involve screening different types of CDs (e.g., β-CD, hydroxypropyl-β-CD, sulfated-β-CD) at various concentrations in the BGE. The pH of the BGE is a critical parameter that can significantly affect the separation, as it influences the charge of the analyte and the electroosmotic flow. The applied voltage and capillary temperature would also be optimized to achieve the best balance between resolution and analysis time. The high efficiency of CE can often lead to baseline separation of enantiomers in a very short time.

Use of NMR Spectroscopy with Chiral Shift Reagents for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to determine the enantiomeric purity of a sample without the need for physical separation of the enantiomers. This is achieved by using a chiral shift reagent (CSR) or a chiral solvating agent (CSA). acs.orglibretexts.org These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes have different magnetic environments, which can lead to the splitting of NMR signals corresponding to the two enantiomers.

For the assessment of the enantiomeric purity of this compound, a lanthanide-based chiral shift reagent such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) could be employed. libretexts.org Upon addition of the CSR to a solution of the racemic carbamate in an appropriate deuterated solvent, the proton signals of the two enantiomers, particularly those close to the chiral center and the carbamate group, would be expected to resolve into two separate sets of peaks. The ratio of the integrals of these separated peaks would then directly correspond to the enantiomeric ratio of the sample. The optimization of this method involves adjusting the concentration of the CSR to achieve sufficient peak separation without excessive line broadening.

Method Validation and Quality Control for Carbamate Analysis

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. For the analysis of this compound, particularly at trace levels in complex matrices, a comprehensive method validation is required. The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govwiley.com

Determination of Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the analysis of this compound, linearity would be assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.000.

Accuracy refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies on spiked samples. A blank matrix (e.g., soil, water, or a food product) is spiked with a known amount of this compound at different concentration levels (low, medium, and high). The samples are then analyzed, and the percentage recovery is calculated. Acceptable recovery is generally within the range of 70-120%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing a set of spiked samples on the same day, while intermediate precision is assessed by analyzing spiked samples on different days, with different analysts, or on different instruments. An RSD of less than 20% is often considered acceptable for trace analysis. googleapis.comconsensus.app

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3:1 typically used for the LOD and 10:1 for the LOQ. sepscience.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

The following table presents hypothetical method validation data for the analysis of this compound in a complex matrix.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.990.9995
Range -1 - 500 ng/mL
Accuracy (% Recovery) 70 - 120%95.8% (at 10 ng/mL)
Precision (RSD) < 20%6.5% (intra-day)
11.2% (inter-day)
LOD S/N ≥ 30.5 ng/mL
LOQ S/N ≥ 101.5 ng/mL

Quality Control (QC) samples are analyzed alongside unknown samples to ensure the continued validity of the analytical method. QC samples are typically prepared at low, medium, and high concentrations within the calibration range and are used to monitor the accuracy and precision of the analysis over time. The results from the QC samples must fall within predefined acceptance limits for the data from the unknown samples to be considered valid.

Assessment of Method Robustness and Inter-laboratory Comparability

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the trace detection of this compound, a thorough assessment of method robustness is critical to ensure the validity and consistency of results across different laboratories and varying conditions.

Key Parameters for Robustness Testing:

A typical robustness study for a High-Performance Liquid Chromatography (HPLC) method for this compound would involve varying parameters such as:

pH of the mobile phase: Small changes in pH can affect the retention time and peak shape of the analyte.

Mobile phase composition: Variations in the percentage of organic solvent can influence the elution of the compound.

Column temperature: Fluctuations in temperature can lead to shifts in retention time.

Flow rate: Minor adjustments to the flow rate can impact peak area and height.

Wavelength of detection: For UV detectors, slight variations in the selected wavelength are tested.

The results of these variations are then statistically analyzed, often using a Plackett-Burman design, to identify which parameters have a significant effect on the analytical results.

Illustrative Data from a Hypothetical Robustness Study:

The following interactive table illustrates potential outcomes from a robustness study for an HPLC-UV method for the determination of this compound. The data demonstrates the effect of small variations in method parameters on the peak area and retention time of the analyte.

Parameter VariedVariationPeak Area (% Change)Retention Time (% Change)
Mobile Phase pH ± 0.11.22.5
% Organic Solvent ± 1%3.55.1
Column Temperature ± 2 °C0.81.8
Flow Rate ± 0.05 mL/min2.13.2
Detection Wavelength ± 2 nm0.50.1

This table presents hypothetical data for illustrative purposes.

Inter-laboratory Study Design and Outcomes:

An inter-laboratory study for this compound analysis would typically involve the following steps:

Preparation and distribution of a homogenous test material: A matrix, such as water or soil, would be spiked with a known concentration of this compound.

Analysis by participating laboratories: Each laboratory would analyze the sample using the specified method.

Statistical analysis of the results: The data would be analyzed to determine the mean concentration, standard deviation, and the reproducibility of the method.

The performance of each laboratory is often assessed using z-scores, which indicate how far a laboratory's result is from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.

Development of Certified Reference Materials and Standardization Protocols for Carbamate Analysis

The availability of Certified Reference Materials (CRMs) is fundamental for ensuring the accuracy and traceability of analytical measurements. iaea.org CRMs are homogenous and stable materials with one or more certified property values, produced by a technically competent body. bam.de For carbamate analysis, including this compound, CRMs are crucial for method validation, calibration, and quality control. fishersci.com

The development of a CRM for this compound would involve several key stages:

Material Selection and Preparation: A suitable matrix (e.g., soil, water, or a food commodity) would be selected and processed to ensure homogeneity. nih.gov

Purity Assessment of the Analyte: The purity of the this compound used for spiking would be rigorously determined. cpachem.com

Homogeneity and Stability Studies: The prepared material would be tested to ensure that the analyte is uniformly distributed and that its concentration remains stable over time under specified storage conditions. koreascience.kr

Characterization and Value Assignment: The concentration of this compound in the material would be determined by a network of competent laboratories using validated and independent analytical methods. nih.gov

Standardization Protocols:

Standardization protocols from organizations such as the International Organization for Standardization (ISO), the European Committee for Standardization (CEN), and the United States Environmental Protection Agency (EPA) provide validated methods for the analysis of various contaminants, including carbamate pesticides. While a specific standard protocol may not exist for this compound, methods for other carbamates can often be adapted. These protocols typically specify requirements for sample preparation, instrumental analysis, quality control, and data reporting. For instance, EPA Method 531.2 is a widely used method for the determination of N-methylcarbamate pesticides in drinking water by HPLC with post-column derivatization.

Available Certified Reference Materials for Carbamates:

CRM IDCompound(s)MatrixCertified Value(s) (µg/g)
ERM-BC403Methomyl, Carbendazim, etc.Cucumber0.05 - 0.2
DRE-A50000154MEMixture of 15 CarbamatesMethanol50 - 1000 µg/mL
BAM-I023CarbofuranSoil1.5

This table presents examples of existing CRMs for other carbamates and is for illustrative purposes. studylib.net

The development of a dedicated CRM for this compound would be a significant step towards ensuring the quality and comparability of analytical data for this compound.

Q & A

Q. What are the recommended synthetic routes for methyl N-butan-2-ylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate esterification, where butan-2-amine reacts with methyl chloroformate under controlled pH (typically 8–10) in a polar aprotic solvent like dichloromethane . Yield optimization requires careful temperature control (0–5°C to minimize side reactions) and stoichiometric excess of methyl chloroformate (1.2–1.5 equivalents). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted amine or dimeric byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks for the methyl carbamate group (~3.7 ppm, singlet) and butan-2-yl substituent (multiplet at ~4.0 ppm for the methine proton). 13^{13}C NMR confirms the carbamate carbonyl at ~155 ppm .
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O) are diagnostic.
  • Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]+^+ peaks, with fragmentation patterns indicating loss of the butan-2-yl group .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis can regenerate butan-2-amine and methyl carbonate. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electronic structure, predicting sites for nucleophilic attack (e.g., carbonyl carbon) and bond dissociation energies. These insights guide experimental design, such as selecting catalysts for hydrolysis or functionalization. Molecular docking studies further elucidate interactions with biological targets (e.g., acetylcholinesterase inhibition) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD50_{50} values (e.g., rodent vs. aquatic toxicity) may arise from differences in administration routes or metabolic pathways. To address this:

  • Conduct interspecies comparative studies using standardized protocols (OECD guidelines).
  • Use in vitro hepatocyte assays to assess metabolic activation pathways.
  • Perform meta-analyses of existing data, weighting studies by sample size and methodology rigor .

Q. How can the Taguchi experimental design optimize this compound synthesis?

A Taguchi L9 orthogonal array can evaluate four factors: temperature (levels: 0°C, 5°C, 10°C), solvent (dichloromethane, THF, acetonitrile), reaction time (1h, 2h, 4h), and amine/chloroformate ratio. Signal-to-noise (S/N) ratio analysis identifies optimal conditions for maximizing yield while minimizing side products. For example, acetonitrile may enhance solubility but increase hydrolysis risk, requiring trade-off analysis .

Q. What chromatographic methods are suitable for quantifying trace impurities in this compound?

  • HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect impurities like residual butan-2-amine (retention time ~2.5 min) .
  • GC-MS : Headspace analysis with a DB-5MS column identifies volatile byproducts (e.g., methyl carbonate) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The branched butan-2-yl group introduces steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. Electron-withdrawing substituents on the aryl ring (if present) enhance electrophilicity, but methyl carbamates generally exhibit lower reactivity than phenyl analogs. Kinetic studies (e.g., Hammett plots) quantify these effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

The compound’s low melting point (~45°C) and hygroscopicity complicate crystallization. Strategies include:

  • Slow evaporation from tert-butyl methyl ether at –20°C.
  • Seeding with isomorphic crystals (e.g., ethyl carbamate derivatives).
  • Single-crystal X-ray diffraction confirms lattice packing and hydrogen-bonding networks .

Q. How can in silico toxicology models predict the environmental impact of this compound?

Tools like ECOSAR or TEST predict biodegradation half-lives and aquatic toxicity. Input parameters include logP (~1.8), molar refractivity, and hydrogen-bond donor count. Validation against experimental data (e.g., Daphnia magna LC50_{50}) ensures model reliability .

Methodological Notes

  • Contradiction Analysis : Cross-reference data from regulatory databases (e.g., EPA DSSTox, ECHA) and peer-reviewed studies to identify outliers .
  • Safety Protocols : Always use fume hoods and PPE (nitrile gloves, lab coats) due to potential neurotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.